Fezagepras sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H18NaO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
InChI |
InChI=1S/C13H18O2.Na/c1-2-3-4-6-11-7-5-8-12(9-11)10-13(14)15;/h5,7-9H,2-4,6,10H2,1H3,(H,14,15); |
InChI Key |
NRIGMBOZHADPRX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Fezagepras Sodium on GPR40: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fezagepras sodium, also known as TAK-875, is a potent and selective agonist of G-protein coupled receptor 40 (GPR40), also referred to as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes mellitus due to its role in mediating glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound on GPR40, detailing its binding characteristics, downstream signaling pathways, and the experimental protocols used for its characterization. While fezagepras showed efficacy in improving glycemic control, its clinical development was terminated due to concerns of liver toxicity.[4][5]
Binding Characteristics of this compound to GPR40
Fezagepras acts as an ago-allosteric modulator of GPR40.[6] This means it binds to a site on the receptor that is distinct from the binding site of endogenous free fatty acids, yet it still activates the receptor. The crystal structure of the human GPR40 receptor in complex with fezagepras has revealed a unique binding pocket, suggesting that the ligand may access this site via the lipid bilayer.[6]
Quantitative Binding Data
The binding affinity of fezagepras and related compounds to GPR40 has been determined through competitive radioligand binding assays. These studies typically utilize a radiolabeled ligand to compete with the unlabeled test compound for binding to the receptor.
| Compound | Radioligand | Cell Line/Membrane Preparation | Binding Affinity (Ki/IC50) | Reference |
| Fezagepras (TAK-875) | [3H]-TAK-875 | GPR40 membranes (stably transfected cells) | Not explicitly stated, but used for competition assays | [6] |
| Fezagepras (TAK-875) | [3H]-L358 | CHO-K1 cells stably transfected with GPR40 | 20-36 nM (in a group of Gq-only agonists) | [7] |
| Unlabeled Compound 4 | [3H]-11 | Membranes from cells overexpressing human GPR40 | Kd = 4.2 nM for [3H]-4 | [7] |
GPR40 Signaling Pathway Activated by this compound
Upon binding to GPR40, fezagepras primarily activates the Gαq/11 signaling cascade.[8][9] This pathway is central to the glucose-dependent potentiation of insulin secretion. The key steps in this pathway are:
-
Gαq/11 Activation: Ligand binding induces a conformational change in GPR40, leading to the activation of the heterotrimeric G-protein subunit Gαq/11.
-
Phospholipase C (PLC) Stimulation: Activated Gαq/11 stimulates the enzyme phospholipase C (PLC).[8]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11]
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[10] This increase in intracellular calcium is a critical signal for insulin granule exocytosis.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which further contributes to the signaling cascade leading to insulin secretion.[8]
Some studies suggest that certain GPR40 agonists can also signal through Gαs, leading to cAMP production, but fezagepras is characterized as a "Gq-only" agonist.[7]
Signaling Pathway Diagram
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for GPR40 allosteric agonism and incretin stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ligands at Free Fatty Acid Receptor 1 (GPR40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Fezagepras Sodium: A Technical Guide to its Function as a GPR84 Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fezagepras sodium (also known as Setogepram or PBI-4050) is a small molecule compound that has garnered significant interest for its therapeutic potential in fibrotic and inflammatory diseases. It is recognized as a modulator of the G protein-coupled receptor 84 (GPR84), where it functions as an antagonist and is suggested to act as an inverse agonist.[1][2] GPR84 is a receptor primarily expressed in immune cells and is implicated in pro-inflammatory signaling pathways. This technical guide provides a comprehensive overview of this compound's role as a GPR84 inverse agonist, including its mechanism of action, available quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to GPR84 and Inverse Agonism
G protein-coupled receptor 84 (GPR84) is a member of the GPCR superfamily, which is activated by medium-chain fatty acids.[2] Its expression is predominantly found in immune cells such as macrophages, neutrophils, and microglia, and it is upregulated during inflammatory conditions. The primary signaling pathway of GPR84 involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Inverse agonism is a pharmacological concept where a ligand binds to the same receptor as an agonist but elicits the opposite pharmacological response. For a receptor that exhibits constitutive (basal) activity in the absence of an agonist, an inverse agonist will reduce this basal signaling. In the context of GPR84, which tonically inhibits cAMP production, an inverse agonist would be expected to increase the basal levels of cAMP.
This compound as a GPR84 Modulator
This compound has been characterized as an antagonist of GPR84, effectively blocking the action of GPR84 agonists.[1][2] While it is also described as an inverse agonist, specific quantitative data demonstrating its ability to increase basal cAMP levels or inhibit constitutive GPR84 activity is not extensively available in the public domain. The available data primarily focuses on its antagonistic properties against agonist-induced responses.
Quantitative Data
The following table summarizes the available data for compounds acting on GPR84, including antagonists. It is important to note the absence of specific inverse agonist data (e.g., IC50 for inhibition of basal signaling) for this compound.
| Compound | Target | Assay Type | Measured Activity | Value | Reference |
| GPR84 antagonist 2 (compound 33) | GPR84 | Calcium mobilization | Antagonist IC50 | 8.95 nM | [2] |
| GPR84 antagonist 3 (compound 42) | GPR84 | GTPγS binding | Antagonist pIC50 | 8.28 | [2] |
| TUG-2181 | GPR84 | Not Specified | Antagonist IC50 | 34 nM | [2] |
This table is intended to provide context on the potency of GPR84 antagonists. Specific inverse agonist potency for this compound is not currently well-documented in publicly available literature.
Signaling Pathways and Experimental Workflows
GPR84 Signaling Pathway and Inverse Agonism
The following diagram illustrates the canonical GPR84 signaling pathway and the proposed mechanism of action for an inverse agonist like this compound.
Caption: GPR84 signaling pathway and the action of an inverse agonist.
Experimental Workflow for Determining Inverse Agonist Activity
The following diagram outlines a typical workflow for assessing the inverse agonist properties of a compound like this compound on GPR84.
Caption: Workflow for cAMP-based inverse agonist functional assay.
Detailed Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the inverse agonist activity of compounds targeting GPR84.
cAMP Measurement Assay for Inverse Agonism
This assay measures the ability of a compound to increase the basal levels of intracellular cAMP in cells expressing GPR84, which is indicative of inverse agonism for a Gαi/o-coupled receptor.
Materials:
-
HEK293 cells stably expressing human GPR84
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound (or other test compounds)
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 or PerkinElmer AlphaScreen cAMP Assay Kit)
-
384-well white opaque assay plates
-
Plate reader capable of detecting HTRF or AlphaScreen signal
Procedure:
-
Cell Culture: Culture HEK293-hGPR84 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Harvest cells and resuspend in assay buffer. Seed the cells into a 384-well plate at a density of 2,000-5,000 cells per well.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Treatment: Add the diluted compound to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known GPR84 inverse agonist, if available).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the resulting signal against the log of the compound concentration to generate a dose-response curve. Calculate the EC50 value, which represents the concentration of the compound that elicits a half-maximal increase in the basal cAMP level.
β-Arrestin Recruitment Assay
While primarily used to measure agonist-induced recruitment, β-arrestin assays can also be adapted to detect inverse agonism if the receptor shows constitutive β-arrestin recruitment. An inverse agonist would decrease this basal recruitment.
Materials:
-
Cell line co-expressing GPR84 and a β-arrestin-enzyme fragment complementation (EFC) reporter system (e.g., PathHunter® β-Arrestin cells)
-
Cell culture medium
-
Assay buffer
-
This compound (or other test compounds)
-
Detection reagents for the EFC system
-
384-well white opaque assay plates
-
Luminometer
Procedure:
-
Cell Culture and Plating: Culture and plate the cells as described in the cAMP assay protocol.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Treatment: Add the diluted compound to the cells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate for the recommended time (typically 60 minutes) at room temperature.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration. A decrease in the basal signal would indicate inverse agonist activity. Calculate the IC50 value for the reduction in basal β-arrestin recruitment.
Conclusion
This compound is a promising therapeutic agent that modulates the GPR84 receptor. While it is established as a GPR84 antagonist, its characterization as an inverse agonist requires further quantitative investigation. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further elucidate the precise mechanism of action of this compound and other GPR84 modulators. A thorough understanding of its inverse agonist properties will be crucial for its continued development and potential clinical applications in inflammatory and fibrotic diseases.
References
In Vitro Anti-Inflammatory Profile of Fezagepras Sodium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Fezagepras sodium (also known as PBI-4050) is a novel small molecule with demonstrated anti-inflammatory and anti-fibrotic properties. It functions as a dual agonist for the free fatty acid receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), and the peroxisome proliferator-activated receptor alpha (PPARα). While direct in vitro studies on this compound are not extensively published, its mechanism of action through FFAR1 and PPARα provides a strong basis for understanding its potential anti-inflammatory effects. This technical guide synthesizes the established anti-inflammatory roles of FFAR1 and PPARα activation to project the in vitro efficacy of this compound.
Core Anti-Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the activation of FFAR1 and PPARα, which in turn modulate key inflammatory signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway.
FFAR1-Mediated Anti-Inflammatory Signaling
Activation of FFAR1 by an agonist like this compound is believed to initiate a signaling cascade that interferes with the canonical NF-κB pathway. This pathway is a central regulator of inflammation, responsible for the transcription of numerous pro-inflammatory cytokines and mediators.
PPARα-Mediated Anti-Inflammatory Signaling
PPARα is a nuclear receptor that, when activated by a ligand such as this compound, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on DNA, upregulating the expression of genes with anti-inflammatory functions. Additionally, activated PPARα can transrepress the activity of pro-inflammatory transcription factors like NF-κB.
Quantitative In Vitro Anti-Inflammatory Data for FFAR1 and PPARα Agonists
The following table summarizes quantitative data from in vitro studies on various FFAR1 and PPARα agonists, demonstrating their anti-inflammatory potential. This data provides a benchmark for the expected efficacy of this compound.
| Agonist (Target) | Cell Line | Inflammatory Stimulus | Measured Marker | Result | Reference |
| GW9508 (FFAR1) | RAW264.7 macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Significant reduction at 80 µM | [1] |
| Quercetin-3-oleate (FFAR1) | RAW264.7 macrophages | Lipopolysaccharide (LPS) | TNF-α | Significant reduction | [2] |
| Muraglitazar (B1676866) (PPARα/γ) | J774 murine macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Dose-dependent inhibition | [3] |
| Muraglitazar (PPARα/γ) | J774 murine macrophages | Lipopolysaccharide (LPS) | IL-6 | Dose-dependent inhibition | [3] |
| Fenofibrate (PPARα) | J774 murine macrophages | Lipopolysaccharide (LPS) | IL-6 | Inhibition | [3] |
| Compound A-4 (PPARα) | Differentiated THP-1 cells | Lipopolysaccharide (LPS) | IL-6 mRNA | Dose-dependent inhibition | [4] |
| Compound A-4 (PPARα) | Differentiated THP-1 cells | Lipopolysaccharide (LPS) | IL-15 mRNA | Dose-dependent inhibition | [4] |
Detailed Experimental Protocols
The following are generalized protocols for common in vitro assays used to assess the anti-inflammatory effects of compounds like FFAR1 and PPARα agonists.
Nitric Oxide (NO) Production Assay in Macrophages
Objective: To quantify the inhibition of NO production by a test compound in LPS-stimulated macrophages.
Workflow:
Methodology:
-
Cell Culture: RAW264.7 murine macrophages are seeded in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) are included.
-
Incubation: The plate is incubated for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Nitrite Measurement: After incubation, the cell culture supernatant is collected. The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.
-
Data Analysis: The absorbance is read at 540 nm using a microplate reader. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.
Cytokine Production Assay (ELISA)
Objective: To measure the inhibitory effect of a test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells.
Methodology:
-
Cell Culture and Treatment: Similar to the NO assay, appropriate immune cells (e.g., J774 macrophages, differentiated THP-1 cells) are seeded, pre-treated with the test compound, and then stimulated with an inflammatory agent like LPS.[3]
-
Incubation: The incubation time may vary depending on the cytokine being measured (e.g., 6-24 hours).
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA: The concentration of the specific cytokine in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The absorbance is measured, and a standard curve is used to determine the cytokine concentration. The percentage of cytokine inhibition is calculated by comparing the treated groups to the stimulated control.
NF-κB Reporter Gene Assay
Objective: To assess the effect of a test compound on the transcriptional activity of NF-κB.
Methodology:
-
Cell Transfection: A cell line (e.g., HEK293T) is transiently transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase) and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Compound Treatment and Stimulation: The transfected cells are treated with the test compound followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The NF-κB-dependent luciferase activity is normalized to the control luciferase activity. The inhibitory effect of the test compound is determined by comparing the normalized luciferase activity in treated cells to that in stimulated control cells.
Conclusion
Based on its dual agonism of FFAR1 and PPARα, this compound is predicted to exhibit significant in vitro anti-inflammatory effects. These effects are likely mediated through the inhibition of the NF-κB signaling pathway and the upregulation of anti-inflammatory genes. The provided data from analogous compounds and the detailed experimental protocols offer a robust framework for designing and interpreting in vitro studies to further elucidate the specific anti-inflammatory profile of this compound. This information is critical for the ongoing research and development of this compound as a potential therapeutic agent for inflammatory and fibrotic diseases.
References
- 1. Activation of Free Fatty Acid Receptor 4 Affects Intestinal Inflammation and Improves Colon Permeability in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Antinociceptive Properties of the Quercetin-3-Oleate AV2, a Novel FFAR1 Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory properties of a dual PPARgamma/alpha agonist muraglitazar in in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Fezagepras Sodium: An Examination of its Investigational Role in Cellular Processes
An in-depth analysis of the available preclinical and clinical data on Fezagepras sodium (formerly PBI-4050) reveals a complex investigational history. Initially explored for its anti-inflammatory and anti-fibrotic properties, the focus of its development later shifted to nitrogen scavenging before being discontinued (B1498344). This guide provides a technical overview of the proposed mechanisms of action of Fezagepras and summarizes the key findings from its clinical evaluation.
Introduction
Fezagepras is a small molecule that was under development by Liminal BioSciences. It was initially investigated for the treatment of idiopathic pulmonary fibrosis (IPF) and hypertriglyceridemia due to its potential anti-inflammatory and anti-fibrotic effects. However, clinical development for these indications was halted.[1][2] Subsequent research explored its potential as a nitrogen-scavenging agent, but this line of investigation was also discontinued after a comparative clinical trial.[3] This document synthesizes the publicly available information regarding the proposed mechanisms of action and clinical trial outcomes for Fezagepras.
Proposed Anti-Fibrotic and Anti-Inflammatory Mechanism of Action
Fezagepras was designed to modulate the activity of multiple receptors involved in metabolic, inflammatory, and fibrotic processes.[1] The primary targets identified were Free Fatty Acid Receptor 1 (FFAR1 or GPR40) and Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4] Both of these receptors have been implicated in metabolic control, which is linked to fibrotic processes.[4] Preclinical studies in mouse models of pulmonary fibrosis suggested that Fezagepras could reduce the levels of molecules that promote tissue scarring.[1]
References
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. biospace.com [biospace.com]
- 3. Liminal BioSciences Announces Discontinuation of Fezagepras Development [prnewswire.com]
- 4. Liminal BioSciences Announces First Subject Dosed in Phase 1 Multiple Ascending Dose Clinical Trial of Fezagepras [prnewswire.com]
The Discovery and Synthesis of Fezagepras Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fezagepras sodium, also known as Setogepram sodium and PBI-4050, is a novel, orally active small molecule that has been investigated for its anti-fibrotic, anti-inflammatory, and anti-proliferative properties. It has shown potential in preclinical models of fibrosis affecting various organs, including the kidneys, liver, pancreas, and lungs. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical data related to this compound.
Discovery and Rationale
This compound was developed as a modulator of free fatty acid receptors, specifically as an agonist for G-protein coupled receptor 40 (GPR40 or FFAR1) and an antagonist or inverse agonist for G-protein coupled receptor 84 (GPR84). The rationale for targeting these receptors stems from their involvement in metabolic and inflammatory pathways that are increasingly recognized as key drivers of fibrosis. GPR40 activation is known to play a role in glucose homeostasis, while GPR84 is implicated in pro-inflammatory responses. By simultaneously agonizing GPR40 and antagonizing GPR84, this compound was designed to exert a dual effect of metabolic modulation and inflammation suppression, thereby targeting the fibrotic process from multiple angles.
Chemical Synthesis of this compound
The synthesis of this compound (3-(3-pentylphenyl)propanoic acid, sodium salt) is described in U.S. Patent No. 8,927,765 B2. The following is a representative synthetic route based on the information available.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol for Synthesis
Step 1: Synthesis of 3-pentylbenzaldehyde
To a solution of 3-bromobenzaldehyde in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, a solution of pentylmagnesium bromide in diethyl ether is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 3-pentylbenzaldehyde.
Step 2: Synthesis of 3-pentylcinnamic acid
A mixture of 3-pentylbenzaldehyde, malonic acid, pyridine, and a catalytic amount of piperidine (B6355638) is heated at reflux. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid. The precipitated solid is collected by filtration, washed with water, and dried to give 3-pentylcinnamic acid.
Step 3: Synthesis of 3-(3-pentylphenyl)propanoic acid
3-pentylcinnamic acid is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 3-(3-pentylphenyl)propanoic acid.
Step 4: Synthesis of this compound
To a solution of 3-(3-pentylphenyl)propanoic acid in a mixture of ethanol and water, one equivalent of a standardized aqueous solution of sodium hydroxide (B78521) is added. The mixture is stirred at room temperature, and the solvent is removed under reduced pressure to yield this compound as a solid.
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism of action, targeting two key G-protein coupled receptors involved in fibrosis and inflammation.
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
This compound's primary mechanism involves:
-
GPR40 Agonism: Activation of GPR40 is believed to contribute to beneficial metabolic effects.
-
GPR84 Antagonism: Inhibition of GPR84 signaling is thought to reduce pro-inflammatory cascades.
Furthermore, preclinical studies have shown that this compound can:
-
Inhibit TGF-β-activated hepatic stellate cells (HSCs): This is a key event in liver fibrosis. This compound has been shown to inhibit the proliferation of these cells and induce cell cycle arrest at the G0/G1 phase.
-
Modulate the LKB1/AMPK/mTOR pathway: This pathway is a central regulator of cellular energy metabolism and growth. By activating AMPK and inhibiting mTOR, this compound can suppress pro-fibrotic processes.
Preclinical and Clinical Data
Preclinical Data
This compound has demonstrated anti-fibrotic efficacy in a variety of animal models of fibrosis, including models of kidney, liver, and lung fibrosis.
Clinical Data
A Phase 2 open-label clinical trial evaluated the safety, efficacy, and pharmacokinetics of an 800 mg daily oral dose of this compound (PBI-4050) in patients with idiopathic pulmonary fibrosis (IPF) over 12 weeks. Patients received this compound alone or in combination with either nintedanib (B1663095) or pirfenidone (B1678446).
Table 1: Summary of Phase 2 Clinical Trial Results in IPF
| Parameter | Fezagepras Alone (n=9) | Fezagepras + Nintedanib (n=16) | Fezagepras + Pirfenidone (n=16) |
| Change in FVC (% predicted) from baseline to week 12 | Stable | Stable | Statistically significant decrease |
| Safety | Well-tolerated | Well-tolerated | Well-tolerated |
FVC: Forced Vital Capacity
The study concluded that this compound alone or in combination with nintedanib was well-tolerated and showed encouraging results regarding the stability of lung function. The decrease in FVC observed in the pirfenidone combination arm suggested a potential drug-drug interaction.
The clinical development of this compound for IPF was subsequently halted based on interim pharmacokinetic data from a Phase 1 multiple ascending dose trial. Specific quantitative pharmacokinetic data from human trials are not publicly available.
Experimental Protocols
GPR40 Agonist Activity: Calcium Flux Assay
This assay measures the ability of a compound to activate GPR40, which is coupled to the Gq protein, leading to an increase in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing human GPR40
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Positive control (a known GPR40 agonist)
-
96- or 384-well black, clear-bottom microplates
Procedure:
-
Seed the GPR40-expressing HEK293 cells into the microplates and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Add the compound solutions to the wells and immediately begin kinetic reading of fluorescence intensity over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating GPR40 agonism.
GPR84 Antagonist Activity: [³⁵S]GTPγS Binding Assay
This assay measures the ability of a compound to block the activation of GPR84, a Gi-coupled receptor, by preventing the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes prepared from cells expressing human GPR84
-
[³⁵S]GTPγS
-
GDP
-
GPR84 agonist (e.g., 6-n-octylaminouracil)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
In a microplate, combine the cell membranes, GDP, and varying concentrations of this compound.
-
Add the GPR84 agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
A decrease in [³⁵S]GTPγS binding in the presence of this compound indicates GPR84 antagonism.
Inhibition of TGF-β-Induced Hepatic Stellate Cell Proliferation: MTT Assay
This colorimetric assay assesses the effect of this compound on the proliferation of hepatic stellate cells (HSCs) stimulated with the pro-fibrotic cytokine TGF-β.
Materials:
-
Human hepatic stellate cell line (e.g., LX-2)
-
Cell culture medium
-
Recombinant human TGF-β1
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Seed the HSCs in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) to induce proliferation.
-
After the incubation period, add the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
A decrease in absorbance in the this compound-treated wells compared to the TGF-β1-only treated wells indicates inhibition of cell proliferation.
Conclusion
This compound is a promising small molecule with a unique dual mechanism of action targeting both metabolic and inflammatory pathways involved in fibrosis. While preclinical studies have demonstrated its anti-fibrotic potential across various organ systems, and an initial Phase 2 clinical trial in IPF showed encouraging results, its clinical development has been halted due to pharmacokinetic considerations. Further research may explore its potential in other fibrotic indications or with modified dosing regimens. This technical guide provides a foundational understanding of the discovery, synthesis, and biological characterization of this compound for the scientific and drug development community.
Fezagepras Sodium: A Technical Whitepaper on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The clinical development of Fezagepras sodium (PBI-4050) was discontinued. This document summarizes publicly available information and is intended for scientific and research purposes only.
Introduction
This compound, also known as Setogepram or PBI-4050, is an orally active small molecule that was under investigation for the treatment of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). It exhibits a novel dual mechanism of action, functioning as an agonist for the G protein-coupled receptor 40 (GPR40) and as an antagonist or inverse agonist for GPR84.[1] This unique pharmacological profile confers upon it anti-fibrotic, anti-inflammatory, and anti-proliferative properties. Despite promising preclinical and early clinical findings, its development was halted due to unfavorable pharmacokinetic properties observed at higher doses. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound in preclinical species and humans are not extensively available in the public domain. The information presented here is a synthesis of qualitative descriptions from clinical trial reports and preclinical studies.
Preclinical Pharmacokinetics
Systematic preclinical pharmacokinetic studies in species such as rats and dogs, which are standard in drug development, have not been published in detail. Such studies would typically characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, providing key parameters like Cmax, Tmax, AUC, bioavailability, and half-life. The absence of this data in publicly accessible literature limits a thorough quantitative assessment of its preclinical pharmacokinetics.
Clinical Pharmacokinetics
Human pharmacokinetic data is primarily derived from a Phase 2 clinical trial in patients with idiopathic pulmonary fibrosis (IPF) and a subsequent Phase 1 trial in healthy volunteers.
Table 1: Summary of Clinical Pharmacokinetic Properties of this compound
| Parameter | Finding | Source |
| Dosing | 800 mg once daily, administered orally as four 200 mg capsules.[2] Higher doses of 1200 mg to 2400 mg daily were evaluated in a later Phase 1 trial.[2] | [2] |
| Absorption | Orally active.[1] Co-administration with the anti-fibrotic drug pirfenidone (B1678446) resulted in reduced absorption.[2] | [1][2] |
| Maximum Plasma Concentration (Cmax) | Lower Cmax observed when co-administered with pirfenidone.[2] | [2] |
| Metabolism | Faster metabolism (shorter half-life) when co-administered with pirfenidone, suggesting a drug-drug interaction.[2] | [2] |
| Drug-Drug Interactions | - Nintedanib: Pharmacokinetic profile was similar when administered alone or in combination with nintedanib.[2] - Pirfenidone: Co-administration resulted in a reduced absorption rate, lower Cmax, and a shorter half-life of Fezagepras.[2] | [2] |
| Reason for Discontinuation | Interim pharmacokinetic data from a Phase 1 multiple ascending dose trial in healthy volunteers led to the discontinuation of its development.[2] A Phase 1a trial also indicated it was significantly inferior to Sodium Phenylbutyrate as a nitrogen scavenger.[3] | [2][3] |
Pharmacodynamics
This compound's pharmacodynamic effects are centered on its modulation of GPR40 and GPR84, which play roles in fibrosis and inflammation.
Mechanism of Action
This compound acts as a dual modulator:
-
GPR40 Agonist: GPR40 activation is considered protective against fibrosis.
-
GPR84 Antagonist/Inverse Agonist: GPR84 activity is implicated as being deleterious in fibrotic processes.
This dual activity on "master switches" of fibrosis pathways leads to downstream anti-fibrotic effects.[4]
Caption: Dual modulation of GPR40 and GPR84 by this compound.
In Vitro Effects
Fezagepras has demonstrated significant effects on key cellular players in fibrosis, particularly hepatic stellate cells (HSCs).
Table 2: Summary of In Vitro Pharmacodynamic Effects
| Cell Type | Treatment | Effect | Concentration | Source |
| Human Hepatic Stellate Cells (HSCs) | TGF-β (10 ng/mL) + this compound | Inhibition of TGF-β-activated proliferation. | 500 µM | [1] |
| Human Hepatic Stellate Cells (HSCs) | This compound | Dose-dependent cell cycle arrest at the G0/G1 phase. | 250 or 500 µM | [1] |
| Human Hepatic Stellate Cells (HSCs) | This compound | Reduction of intracellular ATP levels, activation of the LKB1/AMPK pathway, and blockade of mTOR. | Not specified | [4] |
The signaling pathway implicated in the anti-fibrotic action of Fezagepras in HSCs involves the modulation of cellular energy status, leading to the inhibition of pro-fibrotic signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. A pivotal phase 3 study of PBI-4050 to treat mild-to-moderate idiopathic pulmonary fibrosis (IPF) - AdisInsight [adisinsight.springer.com]
- 4. PBI-4050 Reduces Stellate Cell Activation and Liver Fibrosis through Modulation of Intracellular ATP Levels and the Liver Kinase B1/AMP-Activated Protein Kinase/Mammalian Target of Rapamycin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Fezagepras Sodium (PBI-4050) for Idiopathic Pulmonary Fibrosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fezagepras sodium (also known as PBI-4050) is a small molecule that was under investigation for the treatment of idiopathic pulmonary fibrosis (IPF). Developed by Liminal BioSciences, the compound demonstrated anti-fibrotic and anti-inflammatory properties in preclinical models. Its proposed mechanism of action involves the dual modulation of two G-protein coupled receptors: acting as an agonist of GPR40 and an antagonist of GPR84. A Phase 2 clinical trial in IPF patients showed encouraging signs of lung function stability. However, the clinical development of fezagepras for IPF was halted in June 2021 due to an unfavorable pharmacokinetic profile observed in a subsequent Phase 1 multiple-ascending dose study. This guide provides a detailed technical overview of the research conducted on this compound for IPF, summarizing key preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound is a synthetic analogue of a medium-chain fatty acid that exerts its effects by modulating metabolite-sensing G-protein coupled receptors.[1] Specifically, it functions as:
-
An agonist of G-protein Coupled Receptor 40 (GPR40): Activation of GPR40 has been shown to be protective against fibrosis.[1]
-
An antagonist of G-protein Coupled Receptor 84 (GPR84): GPR84 is considered a pro-inflammatory and pro-fibrotic receptor.[1]
By this dual action, fezagepras was proposed to reduce fibrosis by regulating multiple pathways implicated in the pathogenesis of IPF.[2]
Signaling Pathways
The anti-fibrotic effects of fezagepras are believed to be mediated through the modulation of key signaling cascades in lung cells. Activation of GPR40 can attenuate transforming growth factor-beta (TGF-β) signaling, a central pathway in fibrosis. Antagonism of GPR84 is thought to reduce pro-inflammatory responses that contribute to the fibrotic process.
Preclinical Research
This compound demonstrated significant anti-fibrotic activity in various preclinical models of fibrosis, including a murine model of bleomycin-induced lung fibrosis.[2]
Key Preclinical Findings
In the bleomycin-induced lung fibrosis model, oral treatment with this compound (200 mg/kg) from day 7 to day 21 post-injury resulted in a significant decrease in the Ashcroft score, a measure of lung fibrosis.[3] Furthermore, the treatment led to a reduction in the serum levels and lung tissue gene expression of multiple key inflammatory and fibrotic biomarkers.[3]
| Category | Biomarkers Reduced by this compound |
| Pro-inflammatory Cytokines | G-CSF, IFNγ, IL-1α, IL-1β, IL-6, IL-17, TNFα |
| Chemokines | MCP-1, MIP-1α, MIP-1β, RANTES, KC |
| Other Cytokines | IL-3, IL-9, IL-13 |
Table 1: Preclinical Biomarker Modulation by this compound in a Bleomycin-Induced Lung Fibrosis Model. Data sourced from a multiplex analysis of serum and qPCR of lung tissue.[3]
Experimental Protocol: Bleomycin-Induced Lung Fibrosis Model
The following provides a detailed methodology for the preclinical evaluation of this compound in a murine model of lung fibrosis.
Methodology Details:
-
Animal Model: Male C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Fibrosis Induction: On day 0, mice receive a single intratracheal instillation of bleomycin (e.g., 0.025 U) dissolved in sterile saline to induce lung injury and subsequent fibrosis.[3]
-
Treatment: On day 7, post-bleomycin administration, mice are randomized into treatment and control groups. The treatment group receives daily oral gavage of this compound (200 mg/kg) until day 21.[3] The control group receives a vehicle.
-
Endpoint Analysis: On day 21, animals are euthanized.
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis, which is quantified using the Ashcroft scoring system.
-
Biochemical Analysis: Lung tissue can be analyzed for collagen content via a hydroxyproline assay.
-
Biomarker Analysis: Blood is collected for serum analysis of cytokines and chemokines using multiplex assays. Lung tissue is harvested for gene expression analysis of inflammatory and fibrotic markers by qPCR.[3]
-
Bronchoalveolar Lavage (BAL): BAL fluid can be collected to analyze inflammatory cell infiltration.
-
Clinical Research in IPF
This compound was evaluated in a Phase 2, open-label clinical trial (NCT02538536) in patients with IPF. The study assessed the safety, efficacy, and pharmacokinetics of fezagepras as a monotherapy and in combination with the approved IPF treatments, nintedanib (B1663095) and pirfenidone.[2]
Phase 2 Clinical Trial Protocol (NCT02538536)
-
Study Design: A 12-week, open-label study in 41 patients with IPF.[2][4]
-
Patient Population: Patients with a confirmed diagnosis of IPF.
-
Treatment Arms:
-
This compound (800 mg/day) monotherapy (n=9)
-
This compound (800 mg/day) + Nintedanib (n=16)
-
This compound (800 mg/day) + Pirfenidone (n=16)[2]
-
-
Primary Outcome: Safety and tolerability.
-
Secondary Outcomes: Change in Forced Vital Capacity (FVC), pharmacokinetics, and biomarker analysis.
Clinical Trial Results
This compound was generally well-tolerated, both alone and in combination with nintedanib or pirfenidone.[2] The most common side effect was diarrhea.[5]
Efficacy Data (Change in FVC at 12 Weeks):
| Treatment Group | Mean Change in FVC (mL) | Mean Change in FVC (% predicted) | p-value |
| Fezagepras Monotherapy | -12.2 | -1.11 | 0.7959 |
| Fezagepras + Nintedanib | +1.87 | +0.06 | 0.9539 |
| Fezagepras + Pirfenidone | -102.0 | -2.69 | 0.0124 |
Table 2: Change in Forced Vital Capacity (FVC) from Baseline to Week 12 in the Phase 2 Trial of this compound in IPF Patients.[2]
The results indicated that lung function, as measured by FVC, remained stable in patients receiving fezagepras alone or in combination with nintedanib.[2] However, a statistically significant decline in FVC was observed in the group receiving fezagepras in combination with pirfenidone.[2] Pharmacokinetic analysis revealed that the concentration of fezagepras was reduced when co-administered with pirfenidone, suggesting a drug-drug interaction.[2]
Discontinuation of Clinical Development for IPF
Despite the encouraging Phase 2 results for monotherapy and in combination with nintedanib, Liminal BioSciences halted the clinical development of fezagepras for IPF in June 2021.[5] The decision was based on interim data from a Phase 1 multiple-ascending dose study in healthy volunteers, which revealed an unfavorable pharmacokinetic profile at higher doses. Specifically, the study showed low plasma concentrations of fezagepras and high levels of its glutamine conjugate metabolite. This finding led the company to conclude that achieving the desired therapeutic exposure for treating fibrosis was not feasible and to explore the drug's potential as a nitrogen-scavenging agent, an indication that was also later discontinued.
Conclusion
This compound showed promise as a potential therapeutic for idiopathic pulmonary fibrosis based on its novel dual-acting mechanism on GPR40 and GPR84, and supportive preclinical and initial clinical data. The stability in lung function observed in the Phase 2 trial for the monotherapy and nintedanib combination arms was a positive signal. However, the unfavorable pharmacokinetic properties discovered in a subsequent study ultimately led to the cessation of its development for IPF. The research conducted on fezagepras provides valuable insights into the potential of targeting the GPR40/GPR84 axis for fibrotic diseases and underscores the critical importance of thorough pharmacokinetic characterization in drug development.
References
- 1. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. hcplive.com [hcplive.com]
- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
Fezagepras Sodium: A Promising Candidate with a Discontinued Journey
Once a candidate of interest for inflammatory and fibrotic diseases, the development of fezagepras sodium (formerly PBI-4050) has been discontinued (B1498344) by Liminal BioSciences. While its multi-receptor agonist activity showed theoretical promise for conditions like diabetic nephropathy, the drug's clinical development did not proceed to investigate this indication. This guide provides a comprehensive overview of the known scientific data on fezagepras, its proposed mechanism of action, and the clinical findings that ultimately led to the cessation of its development.
Proposed Mechanism of Action
Fezagepras was developed as a small molecule with anti-inflammatory and anti-fibrotic properties. Its primary mechanism of action was thought to be the modulation of multiple receptors, principally Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1] Both of these receptors are involved in metabolic regulation, which has a known association with fibrotic processes.[1]
The intended signaling pathway for fezagepras is illustrated below. Activation of FFAR1 and PPAR-α was hypothesized to lead to a reduction in inflammation and fibrosis, key pathological features of diabetic nephropathy.
References
The Effect of Fezagepras Sodium on Hepatic Stellate Cell Activation: A Technical Overview
Introduction
Hepatic fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins in the liver, is a common pathological consequence of chronic liver injury. The activation of hepatic stellate cells (HSCs) is a pivotal event in the progression of liver fibrosis.[1][2][3] Quiescent HSCs, upon activation, transdifferentiate into proliferative, contractile, and fibrogenic myofibroblasts, which are the primary source of ECM components, including collagen type I and alpha-smooth muscle actin (α-SMA).[4][5] Consequently, inhibiting the activation of HSCs represents a key therapeutic strategy for the treatment of liver fibrosis. Fezagepras sodium (formerly PBI-4050) is an investigational small molecule that has demonstrated anti-fibrotic properties in preclinical models of liver fibrosis, directly targeting the activation of hepatic stellate cells.[1][6] This technical guide provides an in-depth overview of the mechanism of action, quantitative effects, and experimental methodologies related to the effects of this compound on HSC activation.
Mechanism of Action of this compound in Hepatic Stellate Cells
This compound exerts its anti-fibrotic effects on hepatic stellate cells through a novel signaling pathway. It functions as a dual agonist of the G protein-coupled receptor 40 (GPR40) and an antagonist of GPR84.[1] This dual activity initiates a cascade of intracellular events that collectively suppress the pro-fibrotic phenotype of activated HSCs.
The primary mechanism involves the modulation of intracellular ATP levels.[1][7] Treatment of activated human HSCs with fezagepras leads to a reduction in intracellular ATP.[1] This energy-depleted state activates the liver kinase B1 (LKB1) and AMP-activated protein kinase (AMPK) pathway.[1][7] AMPK, a key cellular energy sensor, subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] The blockade of mTOR signaling results in a significant reduction in the protein and mRNA levels of key fibrotic markers, including α-SMA and connective tissue growth factor (CTGF).[1][7] Furthermore, fezagepras treatment has been shown to restore the expression of peroxisome proliferator-activated receptor γ (PPARγ) mRNA, a nuclear receptor known to maintain the quiescent state of HSCs.[1][7] This multifaceted mechanism ultimately leads to the inhibition of HSC proliferation and a reversion towards a less activated, quiescent-like phenotype.[1][8]
Quantitative Data on the Effects of this compound
The anti-fibrotic efficacy of this compound has been quantified in both in vivo and in vitro models of hepatic fibrosis. The following tables summarize the key findings.
Table 1: In Vivo Efficacy of this compound in Rodent Models of Liver Fibrosis
| Model | Treatment | Key Findings | Reference |
| Carbon Tetrachloride (CCl4)-induced liver fibrosis (rodent) | This compound (PBI-4050) | Suppressed serum aspartate aminotransferase levels, inflammatory marker nitric oxide synthase, and multiple profibrotic factors. Decreased GPR84 mRNA expression while restoring PPARγ to control levels. | [1] |
| Bile Duct Ligation (BDL)-induced liver fibrosis (rat) | This compound (PBI-4050) | Attenuated collagen deposition and α-smooth muscle actin (α-SMA) protein levels. | [1] |
Table 2: In Vitro Effects of this compound on Human Hepatic Stellate Cells (HSCs)
| Cell Model | Treatment | Key Findings | Reference |
| Transforming growth factor-β (TGF-β)-activated primary human HSCs | This compound (PBI-4050) | Inhibited HSC proliferation by arresting cells in the G0/G1 cycle phase. Reduced protein and mRNA levels of α-SMA and connective tissue growth factor (CTGF). Restored PPARγ mRNA expression. | [1] |
| Human Hepatic Stellate Cells (in vitro fibrogenesis model) | This compound (PBI-4050) | Down-regulated key pro-fibrotic biomarkers, including CTGF and α-SMA, to their normal respective levels. | [6] |
Experimental Protocols
In Vivo Liver Fibrosis Models
1. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Fibrosis: Intraperitoneal injection of CCl4 (e.g., 1 mL/kg body weight, 20% CCl4 in olive oil) twice weekly for a specified duration (e.g., 8 weeks).
-
Treatment: this compound (PBI-4050) administered orally at a specified dose (e.g., 200 mg/kg) daily for the duration of the study.
-
Assessment of Fibrosis:
-
Histology: Liver sections stained with Masson's trichrome to visualize collagen deposition.
-
Immunohistochemistry: Staining for α-SMA to identify activated HSCs.
-
Biochemical Analysis: Measurement of serum levels of liver enzymes (e.g., AST, ALT) and hydroxyproline (B1673980) content in liver tissue as an indicator of collagen.
-
Gene Expression Analysis: Quantitative PCR (qPCR) to measure mRNA levels of fibrotic markers (e.g., Col1a1, Acta2, Timp1) and target receptors (e.g., Gpr84, Pparg) in liver tissue.
-
2. Bile Duct Ligation (BDL)-Induced Liver Fibrosis:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Fibrosis: Surgical ligation of the common bile duct.
-
Treatment: this compound (PBI-4050) administered orally at a specified dose daily, starting from the day of surgery for a defined period (e.g., 4 weeks).
-
Assessment of Fibrosis: Similar assessment methods as in the CCl4 model, including histology, immunohistochemistry, biochemical analysis, and gene expression analysis.
In Vitro Human Hepatic Stellate Cell Experiments
-
Cell Culture: Primary human hepatic stellate cells isolated from normal human liver tissue and cultured in appropriate media.
-
Activation of HSCs: Cells are activated by treatment with a pro-fibrotic cytokine, typically Transforming Growth Factor-β (TGF-β; e.g., 1-5 ng/mL) for 24-48 hours.
-
Treatment: Activated HSCs are treated with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
Key Assays:
-
Cell Proliferation Assay: To assess the effect on HSC proliferation (e.g., BrdU incorporation assay or cell counting).
-
Cell Cycle Analysis: Flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Western Blotting: To quantify the protein levels of α-SMA, collagen I, and key signaling molecules (e.g., phosphorylated AMPK, phosphorylated mTOR).
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of genes encoding α-SMA (ACTA2), collagen I (COL1A1), CTGF, and PPARγ.
-
Immunofluorescence: To visualize the expression and localization of α-SMA and other cytoskeletal proteins.
-
Visualizations
References
- 1. PBI-4050 Reduces Stellate Cell Activation and Liver Fibrosis through Modulation of Intracellular ATP Levels and the Liver Kinase B1/AMP-Activated Protein Kinase/Mammalian Target of Rapamycin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Intervention in Hepatic Stellate Cell Activation and Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smooth Muscle α-Actin Deficiency Leads to Decreased Liver Fibrosis via Impaired Cytoskeletal Signaling in Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of hepatic stellate cell activation by nutraceuticals: an emphasis on mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ProMetic Life Sci Confirms PBI-4050's Anti-Fibrotic Effect In Nash Model And On Human Hepatic Stellate Cells - BioSpace [biospace.com]
- 7. [PDF] PBI-4050 reduces stellate cell activation and liver fibrosis through modulation of intracellular ATP levels and LKB1-AMPK-mTOR pathway | Semantic Scholar [semanticscholar.org]
- 8. Liminal BioSciences Presents New Preclinical Data on PBI-4050 and NASH Candidate PBI-4547 [newswire.ca]
Methodological & Application
Application Notes and Protocols for Fezagepras Sodium in In Vivo Mouse Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fezagepras sodium, also known as PBI-4050 and Setogepram sodium, is an orally active small molecule with demonstrated anti-fibrotic and anti-inflammatory properties. It functions as a modulator of G protein-coupled receptors, acting as an agonist for GPR40 and as an antagonist or inverse agonist for GPR84.[1] Preclinical studies have shown its efficacy in various in vivo models of fibrosis, including pulmonary, renal, liver, and pancreatic fibrosis.[1] These application notes provide a summary of recommended dosages and detailed experimental protocols for the use of this compound in commonly used mouse models of fibrosis.
Data Presentation
Table 1: Recommended Dosage of this compound in Mouse Models of Fibrosis
| Fibrosis Model | Mouse Strain | Route of Administration | Dosage | Reference |
| Pulmonary Fibrosis (Bleomycin-induced) | C57BL/6 | Oral Gavage | 200 mg/kg/day | [2] |
| Renal Fibrosis (Diabetic Nephropathy) | eNOS-/- db/db | Oral Gavage | 100 mg/kg/day | [1] |
| Renal Fibrosis (Unilateral Ureteral Obstruction) | C57BL/6 | Oral Gavage | 100 mg/kg/day (extrapolated) | [1] |
| Liver Fibrosis (Carbon Tetrachloride-induced) | C57BL/6 | Oral Gavage | 100-200 mg/kg/day (extrapolated) | [1][2] |
Note: Dosages for the Unilateral Ureteral Obstruction and Carbon Tetrachloride-induced models are extrapolated from effective doses in other fibrosis models and should be optimized for specific experimental conditions.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-fibrotic effects through a dual mechanism involving the activation of GPR40 and the inhibition of GPR84. This modulation of fatty acid receptors leads to the attenuation of key fibrotic signaling pathways. A significant aspect of its mechanism is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis.[2] In models of liver fibrosis, fezagepras has been shown to reduce intracellular ATP levels and activate the LKB1/AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) pathway, leading to the suppression of hepatic stellate cell activation and proliferation.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapeutic agents.
Materials:
-
Sterile saline
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
C57BL/6 mice (8-10 weeks old)
-
Oropharyngeal or intratracheal instillation equipment
Protocol:
-
Induction of Fibrosis:
-
Anesthetize mice using isoflurane (B1672236) or other suitable anesthetic.
-
Administer a single dose of bleomycin sulfate (1-3 U/kg) in 50 µL of sterile saline via oropharyngeal or intratracheal instillation. A control group should receive sterile saline only.
-
-
This compound Administration (Therapeutic Protocol):
-
Beginning 7 days after bleomycin instillation, administer this compound (200 mg/kg/day) or vehicle daily by oral gavage.
-
Continue treatment for 14-21 days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize mice and collect lung tissue.
-
Assess lung fibrosis by histology (Masson's trichrome staining), hydroxyproline (B1673980) assay for collagen content, and analysis of bronchoalveolar lavage (BAL) fluid for inflammatory cells and cytokines.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This is a classic and robust model for studying chemically-induced liver fibrosis.
Materials:
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil
-
This compound
-
Vehicle for this compound
-
C57BL/6 mice (8-10 weeks old)
Protocol:
-
Induction of Fibrosis:
-
Administer CCl4 (0.5-1.0 mL/kg) diluted in olive oil or corn oil (e.g., 1:4 v/v) via intraperitoneal (i.p.) injection twice weekly for 4-8 weeks. A control group should receive the oil vehicle only.
-
-
This compound Administration (Therapeutic Protocol):
-
After 4 weeks of CCl4 injections, begin daily administration of this compound (100-200 mg/kg/day) or vehicle by oral gavage on days without CCl4 administration.
-
Continue co-administration for an additional 4 weeks.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and collect liver tissue and blood.
-
Assess liver fibrosis by histology (Sirius Red staining), measurement of liver hydroxyproline content, and analysis of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
-
Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis in Mice
The UUO model is a well-established method for inducing rapid and progressive tubulointerstitial fibrosis in the kidney.
Materials:
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
This compound
-
Vehicle for this compound
-
C57BL/6 mice (8-10 weeks old)
Protocol:
-
Induction of Fibrosis:
-
Anesthetize the mouse.
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points with 4-0 silk suture.
-
Close the incision. The contralateral (right) kidney serves as an internal control. A sham-operated control group should undergo the same surgical procedure without ureter ligation.
-
-
This compound Administration (Prophylactic Protocol):
-
Begin daily administration of this compound (100 mg/kg/day) or vehicle by oral gavage one day prior to UUO surgery.
-
Continue treatment for 7-14 days post-surgery.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize mice and collect both kidneys.
-
Assess renal fibrosis by histology (Masson's trichrome or Sirius Red staining), immunohistochemistry for fibrotic markers (e.g., α-SMA, collagen I), and gene expression analysis of pro-fibrotic genes (e.g., Tgfb1, Col1a1).
-
References
Cell-based Assays for Measuring Fezagepras Sodium Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fezagepras sodium (also known as Setogepram or PBI-4050) is a small molecule drug candidate with a dual mechanism of action, acting as an agonist for the G-protein coupled receptor 40 (GPR40, also known as Free Fatty Acid Receptor 1 or FFAR1) and as an antagonist or inverse agonist for GPR84.[1][2][3] This unique pharmacological profile confers it with anti-inflammatory, anti-fibrotic, and anti-proliferative properties, making it a subject of interest for therapeutic development in fibrotic and metabolic diseases.[1][2][3][4][5][6]
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize and quantify the activity of this compound. The described methods are essential for researchers in drug discovery and development to assess the potency and efficacy of this compound and similar compounds.
Data Presentation
The following table summarizes the quantitative data for this compound activity as determined by various cell-based assays.
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| GPR40 Agonist Activity | GPR40 (FFAR1) | Recombinant cell line expressing human GPR40 | EC50 | Data not publicly available | - |
| GPR84 Antagonist Activity | GPR84 | Human Embryonic Kidney (HEK) 293 cells | pIC50 | 3.40 ± 0.06 | [7] |
| IC50 | ~400 µM | Calculated from pIC50 | |||
| Anti-Proliferative Activity | Cellular Proliferation | Human Hepatic Stellate Cells (HSCs) | Inhibition of TGF-β-induced proliferation | Effective at 250-500 µM | [1][2] |
| Cell Cycle Arrest | Cell Cycle Progression | Human Hepatic Stellate Cells (HSCs) | G0/G1 phase arrest | Effective at 250-500 µM | [1][2] |
Key Experimental Protocols
GPR40 Agonist Activity: Calcium Mobilization Assay
This assay measures the ability of this compound to activate GPR40, which is primarily a Gq-coupled receptor. Activation of the Gq pathway leads to an increase in intracellular calcium levels.
Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding to GPR40, phospholipase C is activated, leading to the generation of inositol (B14025) triphosphate (IP3), which in turn triggers the release of calcium from the endoplasmic reticulum. The resulting increase in intracellular calcium is detected by a change in the fluorescence of the indicator dye.
Materials:
-
HEK293 cells stably expressing human GPR40 (or other suitable host cells)
-
This compound
-
Positive control agonist (e.g., a known GPR40 agonist like TAK-875)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating: Seed the GPR40-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a dilution series of this compound and the positive control in HBSS.
-
Assay Measurement:
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Measure the baseline fluorescence for a few seconds.
-
Inject the this compound or control solutions into the wells.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
GPR84 Antagonist Activity: cAMP Inhibition Assay
This assay determines the ability of this compound to antagonize the activation of GPR84, which is a Gi-coupled receptor. Activation of the Gi pathway leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Principle: Cells co-expressing GPR84 and a cAMP biosensor (e.g., a luciferase-based reporter or a FRET-based sensor) are stimulated with a known GPR84 agonist in the presence or absence of this compound. The antagonistic activity of this compound is measured by its ability to reverse the agonist-induced decrease in cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing human GPR84 and a cAMP biosensor.
-
This compound
-
GPR84 agonist (e.g., 6-n-octylaminouracil (6-OAU) or embelin)
-
Forskolin (B1673556) (an adenylyl cyclase activator, used to elevate basal cAMP levels)
-
cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based)
-
384-well white microplates
-
Luminometer or fluorescence plate reader
Protocol:
-
Cell Plating: Seed the GPR84-expressing cells into the microplates and incubate overnight.
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add a fixed concentration of the GPR84 agonist (typically at its EC80 concentration) mixed with forskolin to all wells, except for the negative control.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for the modulation of cAMP levels.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Measurement: Read the signal (e.g., luminescence or fluorescence) on a plate reader.
-
Data Analysis: The signal is inversely proportional to the cAMP level. Plot the signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Anti-Fibrotic Activity: Inhibition of TGF-β-Induced Myofibroblast Differentiation
This assay assesses the anti-fibrotic potential of this compound by measuring its ability to inhibit the differentiation of fibroblasts or stellate cells into myofibroblasts, a key event in the pathogenesis of fibrosis.
Principle: Transforming growth factor-beta (TGF-β) is a potent inducer of myofibroblast differentiation, which is characterized by the expression of alpha-smooth muscle actin (α-SMA). The anti-fibrotic activity of this compound is quantified by its ability to reduce the TGF-β-induced expression of α-SMA.
Materials:
-
Human Hepatic Stellate Cells (HSCs) or a relevant fibroblast cell line (e.g., NIH-3T3)
-
Recombinant human TGF-β1
-
This compound
-
Cell culture medium and serum
-
Antibodies: primary antibody against α-SMA, and a fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Plating: Seed the HSCs or fibroblasts in multi-well plates suitable for imaging.
-
Starvation: Once the cells reach a desired confluency, replace the growth medium with a low-serum or serum-free medium for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with varying concentrations of this compound for 1-2 hours before stimulating with a fixed concentration of TGF-β1 (e.g., 5-10 ng/mL). Include appropriate controls (vehicle control, TGF-β1 only).
-
Incubation: Incubate the cells for 24-48 hours to allow for myofibroblast differentiation.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary anti-α-SMA antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the intensity of α-SMA staining per cell.
-
Data Analysis: Plot the α-SMA intensity against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of myofibroblast differentiation.
Anti-Proliferative Activity: Inhibition of Hepatic Stellate Cell Proliferation
This assay evaluates the effect of this compound on the proliferation of activated hepatic stellate cells, a key process in liver fibrosis.
Principle: The proliferation of hepatic stellate cells can be measured using various methods, such as the incorporation of a thymidine (B127349) analog (e.g., BrdU) into newly synthesized DNA or by using metabolic assays (e.g., MTS or WST-1) that measure the metabolic activity of viable cells.
Materials:
-
Human Hepatic Stellate Cells (LX-2, or primary HSCs)
-
This compound
-
Cell proliferation assay kit (e.g., BrdU, MTS, or WST-1)
-
96-well microplates
-
Plate reader (colorimetric or fluorescence)
Protocol (using MTS assay):
-
Cell Plating: Seed the HSCs in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Treatment: Treat the cells with a dilution series of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C to allow for the conversion of the MTS tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable, proliferating cells. Calculate the percentage of proliferation inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: GPR40 Signaling Pathway Activation by this compound.
Caption: Workflow for GPR84 Antagonist Cell-Based Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prometic Announces Publication of PBI-4050's Novel Antifibrotic Mechanism of Action in American Journal of Pathology [prnewswire.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Fezagepras Sodium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fezagepras sodium (also known as Setogepram sodium or PBI-4050 sodium) is a small molecule modulator of fatty acid receptors. It functions as an agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), and as an antagonist or inverse agonist for GPR84.[1] This dual activity allows this compound to exert anti-inflammatory, anti-fibrotic, and anti-proliferative effects, making it a compound of interest in studies related to metabolic diseases, inflammation, and fibrosis.[1][2]
These application notes provide a detailed protocol for the dissolution and use of this compound in a cell culture setting, along with an example of a cell-based assay protocol.
Data Presentation
Quantitative Data Summary for this compound
| Parameter | Value | Notes |
| Molecular Weight | 302.35 g/mol (Fezagepras) | Use the appropriate molecular weight for calculations based on the salt form provided by the supplier. |
| Solubility | ≥ 100 mg/mL in Water≥ 64 mg/mL in DMSO | Solubility in aqueous solutions may be enhanced by adjusting the pH. |
| Recommended Solvents | Dimethyl sulfoxide (B87167) (DMSO) or sterile deionized water | DMSO is a common solvent for creating high-concentration stock solutions. |
| Typical Cell Culture Working Concentrations | 250 µM - 500 µM | Effective concentrations may vary depending on the cell type and experimental design.[1] |
| Storage of Stock Solution | -20°C for up to 1 month-80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
0.22 µm sterile syringe filter (DMSO-compatible)
-
Sterile syringes
-
Sterile, cryogenic vials for aliquoting
Procedure:
-
Pre-dissolution Preparation: In a sterile environment, such as a laminar flow hood, carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 100 mM stock solution, you would theoretically need 30.24 mg of Fezagepras. Always confirm the molecular weight of the specific lot you are using.
-
Dissolution: Transfer the weighed powder into a sterile conical tube. Add the calculated volume of anhydrous DMSO. For a 100 mM solution, add 1 mL of DMSO for every 30.24 mg of this compound.
-
Vortexing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[1]
-
Sterilization: To ensure the sterility of the stock solution for cell culture applications, filter it through a 0.22 µm DMSO-compatible sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryogenic vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol outlines the dilution of the stock solution to the desired working concentration for treating cells in culture.
Materials:
-
Prepared 100 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Cells seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing the Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Calculating Dilutions: Determine the final concentration of this compound you wish to use in your experiment (e.g., 250 µM). Calculate the volume of the stock solution needed to achieve this concentration in your final culture volume.
-
Preparing the Working Solution: It is recommended to perform a serial dilution.
-
First, prepare an intermediate dilution of the stock solution in fresh, pre-warmed complete cell culture medium. For example, to achieve a final concentration of 250 µM from a 100 mM stock, you can make a 1:400 dilution.
-
To improve accuracy, especially for low final concentrations, prepare a higher volume of the intermediate solution than immediately needed.
-
-
DMSO Concentration Control: Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%. Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.
-
Cell Treatment: Remove the existing media from your cultured cells and replace it with the media containing the desired final concentration of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator and proceed with your experimental timeline (e.g., 24 hours of incubation).[1]
Protocol 3: Cell Proliferation Assay (Example)
This protocol provides an example of how to assess the effect of this compound on the proliferation of human hepatic stellate cells (HSCs), as has been previously demonstrated.[1]
Materials:
-
Human hepatic stellate cells (HSCs)
-
Complete growth medium for HSCs
-
96-well cell culture plates
-
This compound working solutions (e.g., 250 µM and 500 µM) and vehicle control
-
TGF-β (10 ng/mL) to induce proliferation[1]
-
Cell proliferation assay reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
Plate reader capable of measuring absorbance or luminescence
Procedure:
-
Cell Seeding: Seed HSCs into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Cell Treatment: The next day, replace the medium with fresh medium containing either the vehicle control (DMSO), or this compound at final concentrations of 250 µM and 500 µM. Include a set of wells with TGF-β to stimulate proliferation and co-treat with this compound.
-
Incubation: Incubate the plate for 24 hours.[1]
-
Assay: After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of proliferation inhibition.
Visualizations
Caption: Experimental workflow for using this compound in cell culture.
Caption: Simplified signaling pathways of this compound.
References
Application Notes and Protocols for the Evaluation of a Farnesoid X Receptor (FXR) Agonist in a Preclinical Model of Non-alcoholic Steatohepatitis (NASH)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma.[1][2] The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a master regulator of bile acid, lipid, and glucose metabolism, making it a key therapeutic target for NASH.[3][4] FXR agonists have demonstrated therapeutic potential by modulating bile acid metabolism, lipid balance, and inflammatory responses.[5] This document provides detailed protocols for evaluating the efficacy of a representative FXR agonist, using Obeticholic Acid (OCA) as an example, in a diet- and chemical-induced mouse model of NASH.
Mechanism of Action of FXR Agonists in NASH
FXR acts as an endogenous sensor for bile acids.[4] Its activation initiates a signaling cascade with broad metabolic benefits. In the liver, FXR activation transcriptionally induces the small heterodimer partner (SHP), which in turn inhibits key enzymes in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1).[4] This action reduces the concentration of cytotoxic bile acids.
Furthermore, FXR signaling plays a crucial role in lipid and glucose homeostasis. It downregulates genes involved in lipogenesis, such as sterol regulatory element-binding protein-1c (SREBP-1c), and promotes fatty acid oxidation.[6] FXR agonists can also improve insulin (B600854) sensitivity and reduce inflammation through various pathways, including the inhibition of the NLRP3 inflammasome.[7] These pleiotropic effects collectively work to reduce steatosis, inflammation, and fibrosis, the key pathological features of NASH.[8]
FXR Signaling Pathway in Hepatocytes
Preclinical Model of NASH: Western Diet plus Carbon Tetrachloride (CCl₄)
Numerous animal models exist to study NASH, including diet-induced, genetically modified, and toxin-induced models.[1] A combination model using a Western-style diet (high in fat, sucrose, and cholesterol) supplemented with low, weekly doses of carbon tetrachloride (CCl₄) offers a robust and relatively rapid induction of NASH with significant fibrosis, mimicking key features of advanced human NASH.[9][10]
-
Rationale: The Western diet induces metabolic dysregulation, leading to steatosis and inflammation, while the low-dose CCl₄ acts as a chemical accelerant, promoting pronounced liver injury and a robust fibrotic response.[9][11] This combination allows for the development of stage 3 fibrosis within 12 weeks.[9]
Experimental Protocols
NASH Model Induction and Drug Treatment Workflow
Detailed Methodology
3.2.1. Animals and Housing
-
Species/Strain: Male C57BL/6J mice, 6-8 weeks of age.
-
Housing: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and ad libitum access to food and water.[9]
-
Acclimatization: Allow a 1-week acclimatization period before starting the experiment.
3.2.2. NASH Induction Protocol
-
Diet: Feed mice a Western diet (e.g., Research Diets D12079B) containing ~40% kcal from fat (milk fat), high sucrose/fructose, and 1.25-2% cholesterol for the entire study duration.[2][12]
-
Chemical Induction: Administer Carbon Tetrachloride (CCl₄, Sigma-Aldrich) intraperitoneally (IP) once weekly. The dose is 0.2 μL/g of body weight.[9][10] Dilute CCl₄ in a vehicle like corn oil before injection.
3.2.3. Drug Administration
-
Test Compound: A representative FXR agonist, Obeticholic Acid (OCA).
-
Dosing: Prepare OCA in a vehicle such as 0.5% methylcellulose. Administer daily via oral gavage (PO) at a dose range of 10-30 mg/kg.[13][14]
-
Groups:
-
Group 1 (Vehicle Control): NASH model mice receiving the vehicle daily.
-
Group 2 (FXR Agonist): NASH model mice receiving the FXR agonist daily.
-
(Optional) Group 3 (Healthy Control): Mice on a normal chow diet receiving the vehicle.
-
-
Treatment Duration: A typical therapeutic intervention period is 8 weeks.[3][13]
3.2.4. In-life Monitoring and Terminal Procedures
-
Monitoring: Record body weight and food consumption weekly.
-
Euthanasia: At the end of the treatment period, euthanize mice (e.g., by CO₂ inhalation).[9]
-
Sample Collection:
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with saline, then excise and weigh it.
-
Divide the liver into sections for histology (fix in 10% neutral buffered formalin), gene expression analysis (snap-freeze in liquid nitrogen), and lipid analysis (snap-freeze).
-
3.2.5. Endpoint Analyses
-
Serum Biochemistry: Analyze serum for markers of liver injury (ALT, AST) and metabolic parameters (total cholesterol, triglycerides) using standard automated analyzers.
-
Liver Histopathology:
-
Embed formalin-fixed liver tissue in paraffin (B1166041) and cut 4-5 μm sections.
-
Stain with Hematoxylin and Eosin (H&E) to assess steatosis, lobular inflammation, and hepatocyte ballooning. Score these features to calculate the NAFLD Activity Score (NAS).[15]
-
Stain with Sirius Red or Masson's Trichrome to visualize and quantify collagen deposition (fibrosis). Stage fibrosis on a scale of 0-4.
-
-
Hepatic Gene Expression Analysis:
-
Isolate total RNA from frozen liver tissue.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative real-time PCR (RT-qPCR) to measure the mRNA levels of key genes. Normalize to a housekeeping gene (e.g., Gapdh).
-
FXR Target Genes: Shp, Cyp7a1
-
Fibrosis Markers: Col1a1, Timp1, Acta2 (α-SMA)
-
Inflammation Markers: Tnf-α, Ccl2, Il-1β
-
-
Data Presentation: Expected Outcomes
The following tables summarize representative quantitative data from a study evaluating an FXR agonist in a NASH model.
Table 1: Metabolic and Biochemical Parameters
| Parameter | Vehicle Control (NASH Model) | FXR Agonist (NASH Model) | Healthy Control |
| Body Weight Change (g) | +8.5 ± 1.2 | +7.9 ± 1.5 | +5.0 ± 0.8 |
| Liver Weight (g) | 2.5 ± 0.3 | 1.9 ± 0.2 | 1.2 ± 0.1 |
| Serum ALT (U/L) | 250 ± 45 | 120 ± 30 | 40 ± 5 |
| Serum AST (U/L) | 310 ± 50 | 160 ± 35 | 55 ± 8 |
| Hepatic Triglycerides (mg/g) | 85 ± 12 | 50 ± 9 | 15 ± 3 |
| Hepatic Cholesterol (mg/g) | 22 ± 4 | 15 ± 3 | 4 ± 1 |
| Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control. Data are illustrative based on published findings.[13][15] |
Table 2: Liver Histopathology Scores
| Histological Score | Vehicle Control (NASH Model) | FXR Agonist (NASH Model) | Healthy Control |
| Steatosis (0-3) | 2.8 ± 0.2 | 1.5 ± 0.3 | 0.1 ± 0.1 |
| Lobular Inflammation (0-3) | 2.5 ± 0.3 | 1.2 ± 0.2 | 0.2 ± 0.1 |
| Hepatocyte Ballooning (0-2) | 1.8 ± 0.2 | 0.8 ± 0.2 | 0 |
| NAFLD Activity Score (NAS) | 7.1 ± 0.5 | 3.5 ± 0.6 | 0.3 ± 0.2 |
| Fibrosis Stage (0-4) | 3.1 ± 0.4 | 1.8 ± 0.3 | 0 |
| Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control. Data are illustrative based on published findings.[14][15] |
Table 3: Relative Gene Expression in Liver Tissue (Fold Change vs. Healthy Control)
| Gene Target | Vehicle Control (NASH Model) | FXR Agonist (NASH Model) |
| Shp (FXR target) | 1.2 ± 0.3 | 3.5 ± 0.6 |
| Col1a1 (Fibrosis) | 8.5 ± 1.5 | 3.0 ± 0.8 |
| Tnf-α (Inflammation) | 6.0 ± 1.1 | 2.2 ± 0.5 |
| Ccl2 (Inflammation) | 7.2 ± 1.3 | 2.8 ± 0.7 |
| *Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control. Data are illustrative based on published findings.[16] |
Conclusion
The protocols outlined provide a robust framework for the preclinical evaluation of FXR agonists as potential therapeutics for NASH. By utilizing a clinically relevant animal model that develops key histopathological features of the human disease, researchers can effectively assess the impact of these compounds on steatosis, inflammation, and fibrosis.[9][10] The combination of biochemical, histological, and gene expression analyses allows for a comprehensive understanding of the drug's mechanism of action and therapeutic potential.
References
- 1. biocytogen.com [biocytogen.com]
- 2. surf.rutgers.edu [surf.rutgers.edu]
- 3. researchgate.net [researchgate.net]
- 4. Role of FXR in Bile Acid and Metabolic Homeostasis in NASH: Pathogenetic Concepts and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obeticholic Acid for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-fat diet and multiple administration of carbon tetrachloride induces liver injury and pathological features associated with non-alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A short-term rodent model for non-alcoholic steatohepatitis induced by a high-fat diet and carbon tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel sulfonamide FXR agonist alleviates hepatic steatosis and fibrosis in mouse model of NASH | BioWorld [bioworld.com]
- 16. Hammerhead-type FXR agonists induce an enhancer RNA Fincor that ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fezagepras Sodium in Preclinical Renal Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fezagepras sodium (also known as PBI-4050 or Setogepram sodium) is a novel, orally active small molecule with demonstrated anti-inflammatory and anti-fibrotic properties.[1] It functions as an agonist for the G protein-coupled receptor 40 (GPR40) and as an antagonist or inverse agonist for GPR84.[2] Preclinical studies have highlighted its potential as a therapeutic agent for chronic kidney disease (CKD) by attenuating the progression of renal fibrosis.[3][4] this compound has been shown to inhibit key fibrotic pathways, reduce macrophage infiltration, and mitigate oxidative stress in the kidneys.[1][3]
These application notes provide a comprehensive summary of the administration of this compound in key animal models of renal fibrosis, including detailed protocols and quantitative data from published studies. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and similar compounds.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in established animal models of renal fibrosis.
Table 1: this compound in a Diabetic Nephropathy (DN) Mouse Model
| Parameter | Animal Model | Treatment Group | Dosage & Administration | Duration | Key Findings | Reference |
| Animal Strain | eNOS-/- db/db mice | Early Treatment | 100 mg/kg/day | 8-20 weeks of age | - Ameliorated fasting hyperglycemia and abnormal glucose tolerance. - Preserved blood insulin (B600854) levels. - Prevented the increase in albuminuria. - Stabilized Glomerular Filtration Rate (GFR). - Reduced histological glomerular injury and loss of podocytes. - Inhibited macrophage infiltration and oxidative stress. - Decreased tubulointerstitial fibrosis. | [1][3][5] |
| Late Treatment | 100 mg/kg/day | 16-24 weeks of age | - Restored blood insulin levels. - Protected against the progression of DN. | [1][3] | ||
| Fibrosis Markers | eNOS-/- db/db mice | Early Treatment | 100 mg/kg/day | 8-20 weeks of age | - Reduced renal expression of Collagen I, Collagen IV, α-SMA, and CTGF. - Inhibited the TGF-β signaling pathway (reduced phospho-Smad3). | [6] |
Table 2: this compound in an Adenine-Induced Chronic Kidney Disease (CKD) Mouse Model
| Parameter | Animal Model | Treatment Group | Dosage & Administration | Duration | Key Findings | Reference |
| Animal Strain | C57BL/6 mice | Fezagepras | Not specified | 3 weeks | - Improved renal function. - Significantly decreased adenine-induced renal fibrosis, endoplasmic reticulum (ER) stress, and apoptosis. | [2][4] |
| Gpr40-/- mice | Fezagepras | Not specified | 3 weeks | - The beneficial effects of Fezagepras were lost, indicating GPR40 as a crucial mediator. | [2][4] |
Experimental Protocols
Diabetic Nephropathy Model (eNOS-/- db/db mice)
This model accelerates the development of diabetic nephropathy, providing a relevant platform to study therapeutic interventions.
a. Animal Model:
-
Strain: eNOS-/- db/db mice on a BKS background.[5]
-
Generation: Generated as previously described in the literature.[5] Genotyping is performed by PCR to confirm the genetic background.[5]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
b. Drug Administration:
-
Compound: this compound (PBI-4050).
-
Vehicle: Water.[5]
-
Dosage: 100 mg/kg/day.[5]
-
Route: Oral gavage.[5]
-
Treatment Regimens:
c. Efficacy Assessment:
-
Renal Function:
-
Histological Analysis:
-
Kidneys are harvested at the end of the treatment period, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Fibrosis Staining: Picrosirius red staining is used to visualize and quantify collagen deposition in the tubulointerstitial area.[5]
-
Immunostaining: Immunohistochemistry is performed on kidney sections to detect and quantify the expression of fibrosis markers such as Collagen I, Collagen IV, α-smooth muscle actin (α-SMA), and connective tissue growth factor (CTGF).[6]
-
-
Western Blot Analysis:
-
Kidney tissue lysates are used to quantify the protein levels of key signaling molecules, such as total and phosphorylated Smad3, to assess the activation of the TGF-β pathway.[6]
-
Adenine-Induced Chronic Kidney Disease Model
This model induces tubulointerstitial fibrosis through the administration of an adenine-rich diet.
a. Animal Model:
-
Strain: Wild-type C57BL/6 mice and Gpr40-/- mice.[4]
-
Induction of CKD: Mice are fed a diet supplemented with 0.25% adenine (B156593) for a specified period to induce renal injury.[4]
b. Drug Administration:
-
Compound: this compound (PBI-4050).
-
Vehicle: To be determined based on compound solubility and study design.
-
Dosage and Route: Administered daily by oral gavage. The specific dose should be determined based on preliminary studies, with 100 mg/kg/day serving as a reference from other models.
-
Treatment Period: Treatment with this compound or vehicle is initiated after one week of the adenine diet and continued for 3 weeks.[4]
c. Efficacy Assessment:
-
Renal Function: Serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels are measured at the end of the study.
-
Histological Analysis:
-
Kidney sections are stained with Masson's trichrome or Picrosirius red to assess the extent of tubulointerstitial fibrosis.
-
-
Molecular Analysis:
-
ER Stress and Apoptosis: Western blot or immunohistochemical analysis for markers such as CHOP, GRP78, and cleaved caspase-3 can be performed on kidney tissue lysates or sections.[2]
-
Fibrosis Markers: Gene and protein expression of fibrotic markers (e.g., Collagen I, α-SMA, TGF-β) are quantified using RT-qPCR and Western blotting.
-
Signaling Pathways and Visualizations
This compound exerts its anti-fibrotic effects primarily through the modulation of GPR40 and GPR84 signaling pathways, which in turn affects downstream pro-fibrotic and inflammatory cascades.
Caption: Mechanism of action of this compound in renal fibrosis.
Caption: Experimental workflow for the diabetic nephropathy model.
References
- 1. Fatty acid receptor modulator PBI-4050 inhibits kidney fibrosis and improves glycemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Fatty acid receptor modulator PBI-4050 inhibits kidney fibrosis and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PBI-4050 via GPR40 activation improves adenine-induced kidney injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - Fatty acid receptor modulator PBI-4050 inhibits kidney fibrosis and improves glycemic control [insight.jci.org]
- 6. JCI Insight - Fatty acid receptor modulator PBI-4050 inhibits kidney fibrosis and improves glycemic control [insight.jci.org]
Application Note: Quantification of Fezagepras Sodium in Human Plasma by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Fezagepras sodium in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This method is designed for researchers, scientists, and professionals in drug development requiring a reliable analytical procedure for pharmacokinetic studies and therapeutic drug monitoring. The method validation parameters are summarized, demonstrating its suitability for bioanalytical applications.
Introduction
This compound is a novel pharmaceutical agent currently under investigation. To support its clinical development, a validated bioanalytical method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies.[1][2][3] High-performance liquid chromatography (HPLC) is a widely used technique in bioanalytical laboratories due to its precision and reliability.[2] This document provides a detailed protocol for the determination of this compound in human plasma using an isocratic RP-HPLC method with UV detection. The sample preparation involves a simple and efficient protein precipitation procedure.[4][5]
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column oven, and UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents and Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water. Analytical grade potassium dihydrogen phosphate (B84403) and orthophosphoric acid.
-
Reference Standards: this compound and a suitable internal standard (IS).
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC Operating Parameters
| Parameter | Condition |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with Orthophosphoric Acid) : Acetonitrile (55:45, v/v) |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve the desired calibration curve concentrations.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 0.1 to 20 µg/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 8, and 16 µg/mL).
Sample Preparation Protocol
The following protocol outlines the protein precipitation method for extracting this compound from plasma samples.
-
Aliquoting: Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., at 10 µg/mL) to each tube and vortex briefly.
-
Protein Precipitation: Add 600 µL of acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject 20 µL of the supernatant into the HPLC system for analysis.
Method Validation Summary
The bioanalytical method was validated according to established regulatory guidelines.[3] A summary of the validation parameters is provided in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 0.1 - 20 µg/mL | Correlation Coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.9995 | - |
| Limit of Detection (LOD) | 0.03 µg/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.1 µg/mL | Signal-to-Noise Ratio ≥ 10; Accuracy & Precision within ±20% |
| Accuracy (% Bias) | -4.5% to 6.2% | Within ±15% (±20% for LOQ) |
| Precision (%RSD) | Intra-day: ≤ 5.8%Inter-day: ≤ 7.3% | ≤ 15% (≤ 20% for LOQ) |
| Recovery (%) | 85.2% - 92.8% | Consistent, precise, and reproducible |
| Stability (Freeze-Thaw, 3 cycles) | % Change ≤ 8.1% | Within ±15% |
| Stability (Short-Term, 24h at RT) | % Change ≤ 6.5% | Within ±15% |
| Stability (Long-Term, 30 days at -80°C) | % Change ≤ 9.3% | Within ±15% |
Visualizations
Experimental Workflow Diagram
References
Unveiling the Transcriptional Landscape: Gene Expression Analysis Following Fezagepras Sodium Treatment
Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of Fezagepras sodium on gene expression. This compound is an orally active dual modulator of G protein-coupled receptors, acting as an agonist for GPR40 and an antagonist or inverse agonist for GPR84.[1] It has demonstrated anti-fibrotic, anti-inflammatory, and anti-proliferative properties, making it a compound of significant interest in therapeutic development.[1]
A key mechanism of this compound is its ability to inhibit the proliferation of transforming growth factor-beta (TGF-β)-activated human hepatic stellate cells (HSCs), a critical process in the development of liver fibrosis.[1] Understanding the downstream transcriptional changes induced by this compound is crucial for elucidating its complete mechanism of action and identifying potential biomarkers of its activity.
These notes offer a comprehensive guide to performing gene expression analysis in a relevant cell model, from experimental design to data interpretation.
Data Presentation: Expected Gene Expression Changes
Treatment with this compound is anticipated to significantly alter the gene expression profile in cells involved in fibrotic and inflammatory processes. Based on its known anti-fibrotic and anti-inflammatory effects, a hypothetical summary of expected changes in gene expression in TGF-β-stimulated primary human hepatic stellate cells is presented below.
Table 1: Hypothetical Gene Expression Changes in TGF-β-Stimulated Human Hepatic Stellate Cells Treated with this compound
| Gene Symbol | Gene Name | Function | Expected Regulation by this compound | Fold Change (Hypothetical) |
| ACTA2 | Alpha-2-actin | Smooth muscle actin, a marker of myofibroblast activation | Down-regulated | -3.5 |
| COL1A1 | Collagen type I alpha 1 chain | Major component of the extracellular matrix in fibrotic tissue | Down-regulated | -4.2 |
| TGFB1 | Transforming growth factor beta 1 | Key pro-fibrotic cytokine | Down-regulated | -2.8 |
| TIMP1 | TIMP metallopeptidase inhibitor 1 | Inhibitor of matrix metalloproteinases, promotes fibrosis | Down-regulated | -2.5 |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | Down-regulated | -3.0 |
| CCL2 | C-C motif chemokine ligand 2 | Chemoattractant for monocytes and macrophages | Down-regulated | -2.7 |
| AMPKα1 | AMP-activated protein kinase alpha 1 catalytic subunit | Cellular energy sensor with anti-fibrotic effects | Up-regulated | +2.1 |
| PPARG | Peroxisome proliferator-activated receptor gamma | Nuclear receptor with anti-fibrotic properties | Up-regulated | +1.8 |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of primary human hepatic stellate cells (HSCs) and their treatment with TGF-β to induce a fibrotic phenotype, followed by treatment with this compound.
Materials:
-
Primary human hepatic stellate cells (HSCs)
-
Stellate Cell Growth Medium
-
Recombinant Human TGF-β1
-
This compound
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture primary human HSCs in Stellate Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Induce a fibrotic response by treating the cells with 10 ng/mL of TGF-β1 for 24 hours.
-
Following TGF-β1 stimulation, treat the cells with the desired concentration of this compound (e.g., 250 µM or 500 µM) for an additional 24 hours.[1] A vehicle control (e.g., DMSO) should be run in parallel.
RNA Extraction and Quality Control
This protocol outlines the extraction of total RNA from cultured cells for downstream gene expression analysis.
Materials:
-
TRIzol™ Reagent or equivalent RNA extraction kit
-
Chloroform
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer or equivalent for RNA integrity analysis
Procedure:
-
Lyse the cells directly in the 6-well plate by adding 1 mL of TRIzol™ Reagent per well and scraping the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol and incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in 20-50 µL of RNase-free water.
-
Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Verify RNA integrity (RIN score) using a Bioanalyzer. A RIN score > 8 is recommended for downstream applications like RNA-sequencing.
Gene Expression Analysis via Quantitative Real-Time PCR (qRT-PCR)
This protocol provides a method for validating the differential expression of target genes identified from RNA-sequencing or based on the known mechanism of action of this compound.
Materials:
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (forward and reverse) for target and reference genes (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Perform the qRT-PCR using a standard thermal cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds)
-
Melt curve analysis to verify primer specificity.
-
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable reference gene.
Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols: Immunohistochemical Staining for Fibrosis Markers with Fezagepras Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fezagepras sodium (formerly PBI-4050) is an investigational small molecule that was developed for its potential anti-inflammatory and anti-fibrotic properties.[1] Although its clinical development for idiopathic pulmonary fibrosis (IPF) has been discontinued, its mechanism of action, which involves the modulation of multiple receptors associated with metabolic, inflammatory, and fibrotic pathways, makes it a valuable research tool for studying the complex mechanisms underlying fibrosis.[1][2] Preclinical studies in mouse models of pulmonary fibrosis have suggested that fezagepras can reduce the levels of molecules that promote tissue scarring.[1][2]
Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of specific proteins within tissue sections, providing crucial insights into the pathological processes of fibrosis. This document provides detailed protocols for the immunohistochemical staining of key fibrosis markers—Collagen Type I, Alpha-Smooth Muscle Actin (α-SMA), and Fibronectin—in tissue samples, and outlines how this compound could be used in a research context to evaluate its effects on these markers.
Proposed Signaling Pathway of this compound in Fibrosis
Fezagepras is understood to exert its anti-fibrotic effects by modulating various signaling pathways involved in inflammation and fibrosis. The diagram below illustrates a potential mechanism of action where Fezagepras inhibits pro-fibrotic signaling, leading to a reduction in the expression of key fibrosis markers.
Caption: Proposed mechanism of this compound in reducing fibrosis.
Experimental Workflow for Immunohistochemistry
The following diagram outlines the general workflow for immunohistochemical staining of fibrosis markers in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Caption: General workflow for immunohistochemical staining.
Detailed Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of Collagen Type I, α-SMA, and Fibronectin in FFPE tissue sections. These protocols are based on established methods and can be adapted for tissues treated with this compound.[3][4][5][6][7][8][9][10][11]
Materials and Reagents:
-
FFPE tissue sections (5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (anti-Collagen Type I, anti-α-SMA, anti-Fibronectin)
-
Biotinylated secondary antibody
-
HRP-conjugated streptavidin
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).[6]
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution.[3] The choice of buffer and heating method (e.g., water bath, pressure cooker, steamer) may need to be optimized for each antibody. A common method is to heat at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with deionized water.
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[7]
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-Collagen Type I, anti-α-SMA, or anti-Fibronectin) in blocking buffer to its optimal concentration.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[10]
-
Rinse with wash buffer.
-
Incubate with HRP-conjugated streptavidin for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Chromogen Development:
-
Counterstaining:
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene and coverslip with a permanent mounting medium.[6]
-
Data Presentation
The following table presents hypothetical quantitative data illustrating the potential effects of this compound on the expression of fibrosis markers as determined by IHC analysis. The staining intensity can be scored semi-quantitatively (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and the percentage of the positively stained area can be quantified using image analysis software.
| Treatment Group | Collagen Type I (% Positive Area) | α-SMA (% Positive Area) | Fibronectin (% Positive Area) |
| Vehicle Control | 75.3 ± 5.2 | 68.9 ± 4.7 | 82.1 ± 6.1 |
| Fezagepras (Low Dose) | 52.1 ± 4.8 | 45.6 ± 3.9 | 58.7 ± 5.3 |
| Fezagepras (High Dose) | 35.8 ± 3.1 | 28.3 ± 2.5 | 41.2 ± 4.0 |
| Positive Control (e.g., Pirfenidone) | 40.2 ± 3.5 | 33.1 ± 2.9 | 45.9 ± 4.2 |
This table represents hypothetical data for illustrative purposes.
While the clinical development of this compound has been halted, its proposed mechanism of action makes it a relevant tool for in vitro and in vivo fibrosis research. The provided immunohistochemistry protocols offer a robust methodology for assessing the expression of key fibrosis markers. By applying these techniques, researchers can further investigate the anti-fibrotic potential of novel compounds and deepen the understanding of the molecular pathways driving fibrotic diseases.
References
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. dianova.com [dianova.com]
- 4. α-Smooth muscle actin immunohistochemistry [bio-protocol.org]
- 5. 2.4. Preparation for Collagen Type I Immunohistochemistry [bio-protocol.org]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. longislandab.com [longislandab.com]
- 8. genomeme.ca [genomeme.ca]
- 9. urmc.rochester.edu [urmc.rochester.edu]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. biocare.net [biocare.net]
Application of Fezagepras Sodium in Primary Human Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fezagepras sodium, also known as PBI-4050, is a promising small molecule with demonstrated anti-fibrotic, anti-inflammatory, and anti-proliferative properties. Its unique mechanism of action involves the dual modulation of two G protein-coupled receptors: it acts as an agonist for GPR40 (Free Fatty Acid Receptor 1, FFAR1) and as an antagonist or inverse agonist for GPR84.[1] This dual activity makes it a compelling candidate for therapeutic intervention in a variety of fibrotic diseases affecting organs such as the liver, kidney, and pancreas.
These application notes provide a comprehensive overview of the use of this compound in primary human cell lines central to the fibrotic process: hepatic stellate cells, renal fibroblasts, and pancreatic stellate cells. Detailed protocols for key experiments are provided to facilitate research into the anti-fibrotic potential of this compound.
Mechanism of Action
This compound exerts its anti-fibrotic effects by modulating signaling pathways that drive the activation of key fibrogenic cells. Activation of GPR40 is generally considered protective against fibrosis, while the activity of GPR84 is often linked to pro-inflammatory and pro-fibrotic responses. By simultaneously activating the former and inhibiting the latter, this compound offers a multi-pronged approach to combatting fibrosis.
In primary human hepatic stellate cells (HSCs), Fezagepras has been shown to inhibit proliferation by arresting the cell cycle in the G0/G1 phase.[1] A key mechanism involves the reduction of intracellular ATP levels, which leads to the activation of the LKB1/AMP-activated protein kinase (AMPK) pathway and subsequent blockade of the mammalian target of rapamycin (B549165) (mTOR).[1] This signaling cascade results in the downregulation of pro-fibrotic markers such as alpha-smooth muscle actin (α-SMA) and connective tissue growth factor (CTGF), and the restoration of peroxisome proliferator-activated receptor-gamma (PPARγ) expression, a key regulator of HSC quiescence.[1]
In the context of renal and pancreatic fibrosis, Fezagepras has been shown to inhibit the transforming growth factor-beta (TGF-β) signaling pathway, a central driver of fibrosis in these tissues.[2]
Data Summary
The following tables summarize the reported effects of this compound on various primary human cell lines.
Table 1: Effects of this compound on Primary Human Hepatic Stellate Cells (HSCs)
| Parameter | Effect | Effective Concentration Range | Reference |
| Proliferation | Inhibition | 250 - 500 µM | |
| Cell Cycle | Arrest at G0/G1 phase | 250 - 500 µM | [1] |
| α-SMA Expression | Reduction | Not specified | [1] |
| CTGF Expression | Reduction | Not specified | [1] |
| PPARγ mRNA Expression | Restoration | Not specified | [1] |
| Intracellular ATP | Reduction | Not specified | [1] |
| AMPK Activation | Increase | Not specified | [1] |
| mTOR Activity | Blockade | Not specified | [1] |
Table 2: Effects of this compound on Primary Human Renal Fibroblasts
| Parameter | Effect | Effective Concentration Range | Reference |
| Collagen I Expression | Reduction (inferred from in vivo) | Not specified in vitro | [3] |
| α-SMA Expression | Reduction (inferred from in vivo) | Not specified in vitro | [3] |
| Fibronectin Expression | Reduction (inferred from in vivo) | Not specified in vitro | [3] |
| CTGF Expression | Reduction (inferred from in vivo) | Not specified in vitro | [3] |
| TGF-β Signaling | Inhibition (inferred from in vivo) | Not specified in vitro | [2] |
Table 3: Postulated Effects of this compound on Primary Human Pancreatic Stellate Cells (PSCs)
| Parameter | Postulated Effect | Rationale |
| Proliferation | Inhibition | Fezagepras has demonstrated anti-proliferative effects in other fibrotic cell types. |
| α-SMA Expression | Reduction | As a key marker of PSC activation, its reduction is a primary target for anti-fibrotic therapies. |
| Collagen I Expression | Reduction | Inhibition of extracellular matrix deposition is a key anti-fibrotic mechanism. |
| TGF-β Signaling | Inhibition | TGF-β is a major driver of pancreatic fibrosis. |
Note: Specific in vitro data for this compound on primary human pancreatic stellate cells is limited. The postulated effects are based on its known anti-fibrotic activity in other organs and the conserved mechanisms of fibrosis.
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound on primary human cell lines.
Protocol 1: Isolation and Culture of Primary Human Hepatic Stellate Cells
Materials:
-
Human liver tissue
-
Collagenase type IV
-
DNase I
-
OptiPrep™ Density Gradient Medium
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (PBI-4050)
Procedure:
-
Perfuse the liver tissue with a collagenase/DNase solution to digest the extracellular matrix.
-
Gently mince the digested tissue and filter to obtain a single-cell suspension.
-
Isolate HSCs using a density gradient centrifugation method with OptiPrep™.
-
Culture the isolated HSCs in DMEM supplemented with 10-20% FBS and antibiotics on plastic culture dishes to promote activation to a myofibroblast-like phenotype.
-
For experiments, seed activated HSCs and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 100-500 µM) for the desired duration (e.g., 24-72 hours).
Protocol 2: Proliferation Assay (BrdU Incorporation)
Materials:
-
Primary human cell line of interest (HSCs, renal fibroblasts, or PSCs)
-
Complete culture medium
-
This compound
-
BrdU Labeling and Detection Kit
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After cell adherence, starve the cells in serum-free medium for 24 hours to synchronize the cell cycle.
-
Induce proliferation by adding serum-containing medium or a pro-fibrotic stimulus (e.g., TGF-β1 at 5 ng/mL).
-
Simultaneously, treat the cells with a range of this compound concentrations.
-
Incubate for 24-48 hours.
-
Add BrdU to the wells and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to a peroxidase substrate, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to quantify cell proliferation.
Protocol 3: Western Blot Analysis of Fibrotic Markers
Materials:
-
Treated primary human cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-p-SMAD2/3, anti-p-AMPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
Treated primary human cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for genes of interest (e.g., COL1A1, ACTA2, CTGF, TGFB1)
Procedure:
-
Extract total RNA from treated cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for the target genes.
-
Analyze the results using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or 18S rRNA).
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the application of this compound.
Caption: this compound's dual action on GPR40 and GPR84.
Caption: Workflow for assessing Fezagepras's anti-fibrotic effects.
References
- 1. PBI-4050 Reduces Stellate Cell Activation and Liver Fibrosis through Modulation of Intracellular ATP Levels and the Liver Kinase B1/AMP-Activated Protein Kinase/Mammalian Target of Rapamycin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid receptor modulator PBI-4050 inhibits kidney fibrosis and improves glycemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - Fatty acid receptor modulator PBI-4050 inhibits kidney fibrosis and improves glycemic control [insight.jci.org]
Validating the Anti-Fibrotic and Anti-Inflammatory Targets of Fezagepras Sodium Using CRISPR-Cas9
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fezagepras sodium (also known as PBI-4050) is an investigational small molecule drug with demonstrated anti-fibrotic, anti-inflammatory, and anti-proliferative properties.[1] Preclinical and clinical studies have shown its potential in treating fibrotic diseases of the kidney, liver, and pancreas.[1][2][3] The primary mechanism of action of this compound involves the modulation of two G-protein coupled receptors: it acts as an agonist for G-protein coupled receptor 40 (GPR40) and as an antagonist or inverse agonist for G-protein coupled receptor 84 (GPR84).[1][2][4][5] Additionally, its activity may involve the modulation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism and inflammation.[3]
This document provides detailed application notes and protocols for utilizing the CRISPR-Cas9 gene-editing technology to validate the roles of GPR40, GPR84, and PPARα as the molecular targets of this compound in cellular models of fibrosis and inflammation.
Key Targets and Rationale for CRISPR-Cas9 Validation
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GPR40 (FFAR1): A free fatty acid receptor primarily expressed in pancreatic β-cells, but also found in other tissues including the kidney.[2] Studies in GPR40 knockout mice have shown that this receptor is protective against kidney fibrosis.[1][6] Loss of GPR40 exacerbates high-fat diet-induced hyperlipidemia and nonalcoholic steatohepatitis (NASH), leading to increased hepatic steatosis, inflammation, and fibrosis.[7][8] Therefore, CRISPR-Cas9 mediated knockout of GPR40 is expected to abolish the anti-fibrotic effects of this compound.
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GPR84: A medium-chain fatty acid receptor predominantly expressed on immune cells. Its activation is associated with pro-inflammatory responses.[1] In contrast to GPR40, studies in GPR84 knockout mice have demonstrated a reduction in kidney fibrosis, suggesting a deleterious role for this receptor in fibrotic diseases.[1][6] Consequently, knocking out GPR84 using CRISPR-Cas9 should mimic the antagonistic effect of this compound on this receptor, leading to a reduction in inflammatory and fibrotic markers.
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PPARα: A nuclear receptor that functions as a major regulator of lipid metabolism and inflammation.[3] Activation of PPARα has anti-inflammatory effects. While not a primary target, the modulation of PPARα signaling could contribute to the overall therapeutic effects of this compound. CRISPR-Cas9 knockout of PPARα can help elucidate its contribution to the drug's mechanism of action.
Quantitative Data Summary from Knockout Models
The following tables summarize quantitative data from studies on GPR40 and GPR84 knockout models, providing an expected baseline for CRISPR-Cas9 validation experiments.
Table 1: Effects of GPR40 Knockout on Markers of Fibrosis and Inflammation
| Model System | Condition | Marker | Fold Change in KO vs. WT | Reference |
| LDLR-deficient mice | High-Fat Diet | α-SMA (mRNA) | ~1.5 | [7] |
| LDLR-deficient mice | High-Fat Diet | TGF-β1 (mRNA) | ~1.8 | [7] |
| LDLR-deficient mice | High-Fat Diet | IL-6 (mRNA) | ~2.5 | [7] |
| LDLR-deficient mice | High-Fat Diet | TNFα (mRNA) | ~2.0 | [7] |
| LDLR-deficient mice | High-Fat Diet | Hepatic Fibrosis (Sirius Red) | Increased | [7] |
| LDLR-deficient mice | High-Fat Diet | Hepatic Inflammation (F4/80) | Increased | [7] |
Table 2: Effects of GPR84 Knockout on Markers of Fibrosis
| Model System | Condition | Marker | Outcome in KO vs. WT | Reference |
| Mice | Adenine-induced nephropathy | Renal Interstitial Fibrosis | Reduced | [1][5] |
| Mice | Adenine-induced nephropathy | Cystic Lesions | Reduced | [4] |
Experimental Protocols
This section outlines detailed protocols for CRISPR-Cas9-mediated knockout of GPR40, GPR84, and PPARα in relevant cell lines to validate the targets of this compound.
Protocol 1: CRISPR-Cas9 Mediated Knockout of Target Genes in Hepatic Stellate Cells
Objective: To generate GPR40, GPR84, and PPARα knockout human hepatic stellate cell lines (e.g., LX-2) to investigate the role of these targets in the anti-fibrotic effects of this compound.
Materials:
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LX-2 human hepatic stellate cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
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Lentiviral vectors expressing Cas9 and target-specific sgRNAs
-
Polybrene
-
TGF-β1
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This compound
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Antibodies for Western blotting (α-SMA, Collagen I, GPR40, GPR84, PPARα)
-
Reagents for cell proliferation assay (e.g., MTT, BrdU)
Procedure:
-
sgRNA Design and Lentivirus Production:
-
Design at least three sgRNAs targeting the coding sequence of human GPR40, GPR84, and PPARα using a publicly available tool (e.g., CHOPCHOP, Synthego Design Tool).
-
Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Produce high-titer lentiviral particles by co-transfecting HEK293T cells with the lentiviral vector and packaging plasmids.
-
-
Lentiviral Transduction of LX-2 Cells:
-
Seed LX-2 cells in a 6-well plate and allow them to adhere overnight.
-
Transduce the cells with the lentiviral particles in the presence of Polybrene.
-
After 48 hours, select for transduced cells by adding puromycin to the culture medium.
-
-
Validation of Knockout:
-
Expand the puromycin-resistant cells.
-
Confirm the knockout of the target genes at the protein level by Western blotting.
-
Sequence the genomic DNA at the target locus to confirm the presence of indels.
-
-
Functional Assays:
-
Seed wild-type and knockout LX-2 cells in 12-well plates.
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Starve the cells for 24 hours in serum-free medium.
-
Treat the cells with TGF-β1 to induce a fibrotic response, with or without co-treatment with this compound at various concentrations.
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Fibrosis Marker Analysis: After 48 hours, harvest the cells and analyze the expression of fibrosis markers (α-SMA, Collagen I) by qPCR and Western blotting.
-
Cell Proliferation Assay: Perform an MTT or BrdU assay to assess the effect of this compound on TGF-β1-induced cell proliferation in wild-type and knockout cells.
-
Protocol 2: CRISPR-Cas9 Mediated Knockout of Target Genes in Renal Epithelial Cells
Objective: To generate GPR40, GPR84, and PPARα knockout human renal proximal tubule epithelial cell lines (e.g., HK-2) to study the role of these targets in the anti-inflammatory and anti-fibrotic effects of this compound in a kidney-relevant model.
Materials:
-
HK-2 human renal proximal tubule epithelial cell line
-
Keratinocyte-SFM medium
-
Lipofectamine CRISPRMAX or similar transfection reagent
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Cas9 protein and synthetic sgRNAs
-
Reagents for genomic DNA extraction and PCR
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T7 Endonuclease I assay kit
-
Reagents for single-cell cloning
-
Pro-inflammatory stimuli (e.g., LPS, TNF-α)
-
This compound
-
Reagents for ELISA (e.g., IL-6, IL-8)
Procedure:
-
sgRNA Design:
-
Design and synthesize at least two high-quality sgRNAs targeting the human GPR40, GPR84, and PPARα genes.
-
-
RNP Delivery by Lipofection:
-
Pre-complex Cas9 protein with the synthetic sgRNAs to form ribonucleoprotein (RNP) complexes.
-
Transfect HK-2 cells with the RNP complexes using a suitable lipid-based transfection reagent.
-
-
Assessment of Editing Efficiency:
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After 48-72 hours, harvest a portion of the cells and extract genomic DNA.
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Perform a T7 Endonuclease I assay or Sanger sequencing of the PCR product to estimate the gene editing efficiency.
-
-
Generation of Clonal Knockout Cell Lines:
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If the editing efficiency is high, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual cell clones.
-
Expand the clones and screen for homozygous knockout of the target genes by Western blotting and genomic sequencing.
-
-
Functional Assays:
-
Seed wild-type and knockout HK-2 cells in 24-well plates.
-
Treat the cells with a pro-inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of this compound.
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Inflammatory Cytokine Analysis: After 24 hours, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) by ELISA.
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Fibrosis Marker Analysis: Analyze the expression of fibrosis-related genes (e.g., TGF-β1, fibronectin) by qPCR.
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Visualizations
Signaling Pathways
Caption: GPR40 Signaling Pathway.
Caption: GPR84 Signaling Pathway.
Caption: PPARα Signaling Pathway.
Experimental Workflow
Caption: CRISPR-Cas9 Target Validation Workflow.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Fatty acid receptor modulator PBI-4050 inhibits kidney fibrosis and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crispr-casx.com [crispr-casx.com]
- 5. Prometic Announces Publication of PBI-4050's Novel Antifibrotic Mechanism of Action in American Journal of Pathology [prnewswire.com]
- 6. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of GPR40 in LDL receptor-deficient mice exacerbates high-fat diet-induced hyperlipidemia and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fezagepras Sodium Off-Target Effects in Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of using Fezagepras sodium in cell-based assays. The focus is on understanding and mitigating potential off-target effects to ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as Setogepram sodium or PBI-4050, is a small molecule that acts as a dual modulator of two G-protein coupled receptors (GPCRs). It is an agonist for GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and an antagonist or inverse agonist for GPR84.[1][2] This dual activity contributes to its anti-fibrotic, anti-inflammatory, and anti-proliferative properties.[1]
Q2: What are the known signaling pathways activated by this compound's targets?
This compound's effects are mediated through the distinct signaling pathways of GPR40 and GPR84:
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GPR40 (Agonism): Upon activation by Fezagepras, GPR40 primarily couples to Gαq/11 proteins. This activates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[3][4] Some studies also suggest a potential for GPR40 to signal through Gαs and β-arrestin pathways.[5]
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GPR84 (Antagonism): As an antagonist, Fezagepras blocks the signaling of GPR84. GPR84 is primarily coupled to pertussis toxin-sensitive Gαi/o proteins.[6] Activation of GPR84 by its endogenous ligands (medium-chain fatty acids) would typically inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Fezagepras prevents this from occurring. The Gβγ subunits released upon Gαi/o activation can also stimulate PLC and increase intracellular calcium.[6]
Q3: What are the potential "off-target" effects of this compound in cell assays?
While a comprehensive public profile of unintended molecular targets for this compound is not available, "off-target" effects in the context of this compound can be considered in two ways:
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Dual-Target Pharmacology: The intended dual-action on GPR40 and GPR84 can lead to complex and sometimes opposing downstream effects in cells that express both receptors. This can complicate data interpretation if not properly controlled for.
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Unknown Off-Targets: Like any small molecule, this compound has the potential to interact with other proteins, especially at higher concentrations. While no specific off-targets have been detailed in the provided search results, researchers should be aware of this possibility.
Q4: I am observing unexpected or inconsistent results in my cell-based assay with this compound. What are the common causes?
Inconsistent results can arise from several factors:
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Cell Line Specific Receptor Expression: The relative expression levels of GPR40 and GPR84 can vary significantly between different cell lines. This can lead to different cellular responses to this compound.
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Compound Concentration: Using concentrations that are too high can lead to non-specific effects or cytotoxicity that are independent of GPR40 or GPR84 modulation.
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Assay-Specific Artifacts: The chosen assay readout (e.g., cAMP, calcium flux, reporter gene) may be susceptible to interference from the compound itself.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability
| Possible Cause | Recommended Solution |
| High Compound Concentration | Perform a dose-response curve to determine the optimal concentration range. Start with a concentration close to the reported effective concentrations (e.g., for inhibiting TGF-β-activated HSC proliferation, concentrations of 250-500 μM have been used) and titrate down.[1] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability. Run a vehicle control with the solvent alone. |
| Cell Culture Conditions | Optimize cell seeding density and ensure cells are healthy and in the logarithmic growth phase before treatment. |
Issue 2: Inconsistent or Unexplained Assay Readouts
| Possible Cause | Recommended Solution |
| Variable GPR40/GPR84 Expression | Characterize the expression of GPR40 and GPR84 in your cell line using techniques like qPCR or Western blotting. Consider using cell lines with stable, known expression levels of the target receptors. |
| Dual-Target Effects | If your cells express both receptors, the net effect of this compound can be complex. Use selective agonists/antagonists for GPR40 and GPR84 as controls to dissect the individual contributions of each pathway. |
| Assay Interference | Run a compound interference control by adding this compound to the assay in the absence of cells to check for direct effects on the assay reagents or readout. |
Data Presentation
Table 1: Summary of this compound's Intended Targets and Downstream Effects
| Target | Action of Fezagepras | Primary G-Protein | Key Downstream Effectors | Resulting Cellular Response |
| GPR40 | Agonist | Gαq/11 | PLC, IP3, DAG, Ca2+, PKC | Anti-fibrotic, Anti-proliferative[1] |
| GPR84 | Antagonist/Inverse Agonist | Gαi/o | Inhibition of adenylyl cyclase | Anti-inflammatory[2] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Assay
Objective: To identify the effective concentration range of this compound for the desired cellular response while minimizing off-target effects and cytotoxicity.
Methodology:
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Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate (e.g., 96-well) and allow them to adhere and grow overnight.
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Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting point for the highest concentration could be in the low millimolar range, with 2 to 3-fold dilutions.
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Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
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Incubation: Incubate the cells for a duration relevant to the biological process being studied (e.g., 24-48 hours for proliferation assays).
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Readout: Measure the desired biological response using a suitable assay (e.g., cell viability assay like MTT or CellTiter-Glo, reporter gene assay, or a functional assay specific to your research question).
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Data Analysis: Plot the response as a function of the log of the compound concentration to determine the EC50 (for agonistic effects) or IC50 (for antagonistic effects).
Protocol 2: Dissecting GPR40 vs. GPR84 Mediated Effects
Objective: To differentiate the cellular effects of this compound that are mediated by GPR40 agonism versus GPR84 antagonism.
Methodology:
-
Cell Model Selection: Use a cell line that endogenously expresses both GPR40 and GPR84. Alternatively, use engineered cell lines that express only one of the two receptors.
-
Control Compounds:
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Selective GPR40 agonist: To mimic the GPR40-specific effects of Fezagepras.
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Selective GPR84 agonist: To activate the pathway that Fezagepras is intended to block.
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Selective GPR84 antagonist: As a positive control for the GPR84-blocking effect of Fezagepras.
-
-
Experimental Design:
-
Treat cells with this compound alone.
-
Treat cells with the selective GPR40 agonist.
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Treat cells with the selective GPR84 agonist.
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Co-treat cells with the selective GPR84 agonist and this compound.
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Co-treat cells with the selective GPR84 agonist and the selective GPR84 antagonist.
-
-
Readout: Measure a downstream signaling event common to both pathways (e.g., calcium flux) or a more specific functional outcome.
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Analysis: Compare the cellular response across the different treatment conditions to infer the contribution of each receptor to the overall effect of this compound.
Visualizations
Caption: GPR40 Agonist Signaling Pathway of this compound.
Caption: GPR84 Antagonist Signaling Pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 6. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
Technical Support Center: Optimizing Fezagepras Sodium for Anti-Fibrotic Research
Welcome to the technical support center for Fezagepras sodium (also known as Setogepram or PBI-4050). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for its anti-fibrotic effects. Here you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to facilitate your research.
Mechanism of Action
This compound is a small molecule that exhibits anti-fibrotic, anti-inflammatory, and anti-proliferative properties.[1] Its primary mechanism involves the modulation of G-protein coupled receptors. It acts as an agonist for GPR40 (Free Fatty Acid Receptor 1) and as an antagonist or inverse agonist for GPR84.[1] In fibrotic conditions, transforming growth factor-beta (TGF-β) is a key cytokine that promotes the differentiation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and excessive deposition of extracellular matrix (ECM) components like collagen.[2][3][4] this compound has been shown to counteract these effects by inhibiting the proliferation of activated hepatic stellate cells (a key cell type in liver fibrosis) and arresting them in the G0/G1 phase of the cell cycle.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of this compound.
Q1: What is a recommended starting concentration for in vitro studies?
Based on published data, a good starting point for in vitro experiments with human cell lines, such as hepatic stellate cells, is a concentration range of 250 µM to 500 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: How should I perform a dose-response study to find the optimal concentration?
To determine the optimal concentration, it is recommended to test a range of concentrations in a logarithmic or semi-logarithmic series (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM). Cells should be pre-treated with this compound for a defined period (e.g., 1-2 hours) before inducing a fibrotic response with an agent like TGF-β (typically 5-10 ng/mL).[1][5][6] Key anti-fibrotic readouts, such as collagen deposition and α-SMA expression, should then be measured after an appropriate incubation period (e.g., 24-72 hours).
Q3: What are the key readouts to confirm the anti-fibrotic effect of this compound?
The primary readouts for anti-fibrotic activity fall into two categories:
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Myofibroblast Differentiation: The most common marker is the expression of alpha-smooth muscle actin (α-SMA).[3][4][6] This can be quantified using methods like Western blotting, immunofluorescence imaging, or qPCR for the ACTA2 gene.
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Extracellular Matrix (ECM) Deposition: Measuring the levels of key ECM proteins is critical. This includes Collagen Type I and Fibronectin.[7][8][9] Quantification can be achieved through techniques such as Sirius Red or Masson's trichrome staining for collagen, Western blotting, or qPCR for genes like COL1A1 and FN1.
Q4: What is the recommended treatment duration for in vitro experiments?
Treatment duration can vary depending on the cell type and the specific endpoint being measured. For studies on cell proliferation and cell cycle arrest, a 24-hour treatment period has been shown to be effective.[1] For experiments measuring ECM deposition, which is a slower process, longer incubation times of 48 to 72 hours may be necessary.
Q5: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mg/mL).[1] When preparing working solutions for cell culture, ensure the final concentration of DMSO in the media is low (typically <0.1%) to avoid solvent-induced toxicity. Stock solutions should be aliquoted and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is recommended to prepare fresh working solutions for each experiment.[1]
Data Presentation: Efficacy of this compound
The following table summarizes key quantitative data from in vitro studies on the anti-fibrotic effects of this compound.
| Cell Type | Fibrotic Stimulus | This compound Concentration | Duration | Key Anti-Fibrotic Effects | Reference |
| Human Hepatic Stellate Cells (HSCs) | TGF-β (10 ng/mL) | 500 µM | 24 hours | Inhibition of cell proliferation. | [1] |
| Human Hepatic Stellate Cells (HSCs) | TGF-β (10 ng/mL) | 250 µM & 500 µM | 24 hours | Dose-dependent arrest of cells in the G0/G1 phase. | [1] |
Experimental Protocols & Workflow
This section provides detailed methodologies for key experiments to assess the anti-fibrotic potential of this compound.
Protocol 1: Fibroblast-to-Myofibroblast Transition (FMT) Assay
This assay measures the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.[3][7]
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Cell Seeding: Seed primary human fibroblasts (e.g., lung or dermal) in a 96-well imaging plate at a density that allows for growth over the assay period without reaching full confluency. Culture in standard growth medium for 24 hours.
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Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to synchronize the cells.
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Compound Treatment: Prepare serial dilutions of this compound in low-serum medium. Remove the starvation medium and add the compound-containing medium to the cells. Incubate for 1-2 hours.
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Fibrosis Induction: Add TGF-β1 to each well (except for the negative control) to a final concentration of 5-10 ng/mL.[6] Include a positive control (TGF-β1 only) and a vehicle control (DMSO in medium).
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Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against α-SMA overnight at 4°C.
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Wash and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of the α-SMA signal per cell (normalized to the cell number via DAPI count) to determine the extent of myofibroblast differentiation.
Protocol 2: Collagen Deposition Assay (Sirius Red Staining)
This protocol quantifies total collagen deposition in the extracellular matrix.
-
Follow Steps 1-5 from the FMT Assay protocol, using a standard tissue culture plate (e.g., 24-well or 48-well).
-
Cell Lysis: After incubation, gently wash the cell layer with PBS to remove media.
-
Fixation: Fix the cells and the deposited ECM with 4% paraformaldehyde for 30 minutes.
-
Staining:
-
Wash the fixed plates thoroughly with deionized water.
-
Add Sirius Red stain solution (0.1% Direct Red 80 in a saturated aqueous solution of picric acid) to each well and incubate for 1 hour at room temperature with gentle agitation.
-
Aspirate the staining solution and wash extensively with 0.01 M HCl to remove unbound dye.
-
-
Elution and Quantification:
-
Add 0.1 M NaOH to each well to elute the bound dye.
-
Transfer the eluate to a 96-well plate and measure the absorbance at approximately 540 nm using a plate reader.
-
Quantify the amount of collagen by comparing the absorbance values of treated samples to the controls.
-
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Cell Toxicity or Death | 1. Concentration Too High: The concentration of this compound may be cytotoxic to your specific cell type. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. | 1. Perform a Cell Viability Assay: Use an assay like MTT, MTS, or LDH release to determine the cytotoxic threshold. Lower the concentration of this compound accordingly. 2. Check Solvent Concentration: Ensure the final DMSO concentration is below 0.1%. Always include a vehicle-only control in your experiments. |
| No Anti-Fibrotic Effect Observed | 1. Concentration Too Low: The concentration used may be insufficient to elicit a biological response. 2. Insufficient Treatment Duration: The incubation time may not be long enough for changes in fibrotic markers (especially ECM proteins) to become apparent. 3. Inactive Fibrotic Stimulus: The TGF-β or other pro-fibrotic agent may have lost its activity. | 1. Expand Dose-Response Range: Test higher concentrations of this compound. 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint. 3. Use Fresh Stimulus: Prepare fresh aliquots of TGF-β and confirm its activity by observing a strong response in the positive control group. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant data scatter.[] 2. Pipetting Errors: Inaccurate pipetting of the compound, stimulus, or reagents. 3. Edge Effects: Wells on the perimeter of the plate may behave differently due to temperature or evaporation gradients. | 1. Standardize Seeding: Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistency and consider using automated cell counters. 2. Calibrate Pipettes: Regularly check and calibrate pipettes. Use fresh tips for each replicate. 3. Avoid Edge Wells: Do not use the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium to minimize edge effects. |
| Difficulty Dissolving Compound | 1. Precipitation: The compound may precipitate out of solution when diluted from a DMSO stock into aqueous culture medium. | 1. Check Solubility Limits: Do not exceed the aqueous solubility of the compound. 2. Aid Dissolution: If precipitation occurs during stock preparation, gentle warming and/or sonication can be used.[1] Prepare working solutions fresh from the stock just before use. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. criver.com [criver.com]
- 5. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. selvita.com [selvita.com]
- 8. news-medical.net [news-medical.net]
- 9. Common and distinct mechanisms of induced pulmonary fibrosis by particulate and soluble chemical fibrogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Fezagepras sodium
Welcome to the technical support center for Fezagepras sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in your experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (also known as Setogepram sodium or PBI-4050) is a modulator of two G protein-coupled receptors (GPCRs) that are involved in metabolic and inflammatory processes.[1][2] It acts as an agonist for GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and as an antagonist or inverse agonist for GPR84.[1][2] This dual activity contributes to its anti-fibrotic, anti-inflammatory, and anti-proliferative properties.[1]
Q2: What are the known cellular effects of this compound?
In vitro, this compound has been shown to inhibit the proliferation of human hepatic stellate cells (HSCs) activated by TGF-β.[1] It can arrest the cell cycle of HSCs at the G0/G1 phase without inducing apoptosis.[1]
Q3: What are the observed in vivo effects of this compound?
In animal models, this compound has demonstrated the ability to decrease fibrosis in the kidneys, liver, and pancreas.[1] It has also been shown to improve glycemic control and glucose tolerance in mouse models of hyperglycemia.[1]
Q4: How should this compound be stored?
For optimal stability, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to store it in a sealed container, away from moisture.[1]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can often be traced back to issues with compound preparation, storage, or the experimental setup. This guide addresses common problems and provides potential solutions.
Issue 1: Lower than expected or no observable effect in cell-based assays.
This is one of the most common issues and can stem from several factors related to the compound's preparation and use.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Dissolution | This compound has specific solubility characteristics. Ensure you are using the recommended solvent and protocol. If precipitation is observed, gentle heating and/or sonication can aid dissolution.[1] Always prepare fresh working solutions from a properly stored stock. |
| Incorrect Concentration | Verify the calculations for your dilutions. Serial dilution errors can lead to significantly different final concentrations. It is advisable to perform a concentration-response curve to determine the optimal concentration for your specific cell type and assay. |
| Degraded Compound | Improper storage can lead to degradation of the compound. Ensure that the stock solution is stored at the recommended temperature and used within the specified timeframe.[1] Avoid repeated freeze-thaw cycles. |
| Cell Health and Passage Number | Ensure your cells are healthy, free from contamination, and within a low passage number. High passage numbers can lead to phenotypic drift and altered drug responses. |
Issue 2: High variability between replicate experiments.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Preparation | Prepare a single, large batch of the working solution to be used for all replicates and treatment groups within a single experiment to minimize variability from pipetting errors. |
| Assay Timing and Conditions | Ensure that incubation times, media changes, and other experimental steps are performed consistently across all plates and replicates. Minor variations can lead to significant differences in results. |
| Vehicle Control Issues | The solvent used to dissolve this compound (e.g., DMSO) can have effects on cells. Ensure that the final concentration of the vehicle is consistent across all wells, including controls, and is at a non-toxic level. |
Issue 3: Unexpected or off-target effects.
Observing effects that are not consistent with the known mechanism of action of this compound can be perplexing.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| GPR40/GPR84 Expression Levels | The observed effects of this compound are dependent on the expression of its targets, GPR40 and GPR84. Verify the expression levels of these receptors in your experimental model (cell line or tissue) using techniques like qPCR or Western blotting. |
| Complex Biological System | Remember that this compound's dual-action can trigger complex downstream signaling. Consider the interplay between GPR40 agonism and GPR84 antagonism in your specific biological context. |
Experimental Protocols & Data
In Vitro: Inhibition of Hepatic Stellate Cell (HSC) Proliferation
This experiment evaluates the anti-proliferative effect of this compound on activated HSCs.
Quantitative Data Summary:
| Treatment | Concentration | Duration | Effect |
| TGF-β | 10 ng/mL | 24 hours | Increased HSC proliferation by 10%[1] |
| This compound | 500 µM | 24 hours | Inhibited TGF-β-activated HSC proliferation[1] |
| This compound | 250 or 500 µM | 24 hours | Dose-dependently arrested HSCs at the G0/G1 phase[1] |
Detailed Protocol:
-
Cell Culture: Culture human hepatic stellate cells (HSCs) in the recommended media and conditions.
-
Seeding: Seed the HSCs in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Activation: Stimulate the HSCs with TGF-β (10 ng/mL) to induce a pro-fibrotic, proliferative phenotype.
-
Treatment: Treat the activated HSCs with varying concentrations of this compound (e.g., 250 µM and 500 µM) or vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Proliferation Assay: Measure cell proliferation using a standard method such as a BrdU incorporation assay or a CCK-8 assay.[3][4]
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Cell Cycle Analysis (Optional): To confirm the mechanism of proliferation inhibition, treat cells as described above, then harvest, fix, and stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) for analysis by flow cytometry.
In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice
This experiment assesses the effect of this compound on glucose metabolism.
Quantitative Data Summary:
| Treatment Group | Observation |
| Vehicle-treated mice | Standard glucose tolerance curve |
| This compound-treated mice | Markedly decreased hyperglycemia and improved glucose tolerance[1] |
Detailed Protocol:
-
Animal Acclimatization: Acclimate the mice to the experimental conditions for at least one week.
-
Fasting: Fast the mice overnight (typically 6-8 hours) before the test, with free access to water.[5]
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Baseline Glucose Measurement: Measure baseline blood glucose from the tail vein.
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Compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage).
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Glucose Challenge: After a specified time following compound administration (e.g., 30 minutes), administer a glucose solution (typically 2 g/kg) via oral gavage.
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Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[5]
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Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Visualizations
Signaling Pathways
Caption: Dual signaling pathways of this compound.
Experimental Workflows
Caption: Workflow for HSC proliferation assay.
Caption: Workflow for in vivo oral glucose tolerance test.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Fibrotic Effects of DL-Glyceraldehyde in Hepatic Stellate Cells via Activation of ERK-JNK-Caspase-3 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 5. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Fezagepras sodium stability and storage conditions
Welcome to the Technical Support Center for Fezagepras sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of this compound, along with troubleshooting guides and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a well-sealed container, protected from light and moisture. Recommended long-term storage is at -20°C. For short-term storage, such as during routine laboratory use, storage at 2-8°C is acceptable.
Q2: What are the recommended storage conditions for this compound in solvent?
When dissolved in a solvent, the stability of this compound is more limited. It is recommended to store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always ensure the storage container is sealed to prevent evaporation and contamination.[1]
Q3: What are the known incompatibilities of this compound?
This compound should not be exposed to strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents, as these can cause degradation.[1]
Q4: My this compound solution has changed color. What should I do?
A change in the color of the solution may indicate degradation or contamination. Do not use the solution. It is recommended to prepare a fresh solution from solid this compound. To troubleshoot, consider potential causes such as improper storage temperature, exposure to light, or incompatibility with the solvent or container.
Q5: How can I assess the stability of my this compound sample?
The stability of a this compound sample can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This method can separate the intact drug from any degradation products. A well-developed method will allow for the quantification of this compound and its impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | Review storage conditions and handling procedures. Perform a forced degradation study to identify potential degradation products. |
| Contamination | Ensure proper cleaning of all glassware and equipment. Use high-purity solvents and reagents. | |
| Loss of potency in stored samples | Improper storage temperature | Verify that storage equipment is functioning correctly and maintaining the recommended temperature. |
| Exposure to light or moisture | Store samples in amber vials or wrap containers in aluminum foil. Use desiccants for moisture-sensitive samples. | |
| Poor solubility when preparing solutions | Incorrect solvent | Consult literature for appropriate solvents. Sonication may aid in dissolution. |
| Sample degradation | If the sample has degraded, its solubility characteristics may change. Use a fresh sample. |
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes representative data from a forced degradation study on this compound. This data is illustrative and may not represent actual experimental results.
| Stress Condition | Conditions | % Degradation | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | 15.2% | Hydrolyzed amide |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 8h | 25.8% | Decarboxylated product |
| Oxidative | 3% H₂O₂ at RT for 48h | 18.5% | N-oxide |
| Thermal | 80°C for 72h | 8.1% | Minor unspecified degradants |
| Photolytic | ICH photostability chamber for 7 days | 5.5% | Photodegradant isomer |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol:water 50:50) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
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Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 48 hours, protected from light.
-
Thermal Degradation: Place the solid this compound in a controlled temperature oven at 80°C for 72 hours.
-
Photolytic Degradation: Expose the solid this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
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0-5 min: 95% A, 5% B
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5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
Caption: Troubleshooting logic for unexpected peaks in an HPLC chromatogram.
References
Adjusting Fezagepras sodium treatment time for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment time of Fezagepras sodium for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (also known as PBI-4050) is a small molecule that acts as a dual modulator of two G protein-coupled receptors (GPCRs) that respond to fatty acids. It is an agonist for GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1) and an antagonist or inverse agonist for GPR84.[1] This dual action provides anti-inflammatory, anti-fibrotic, and anti-proliferative effects.[1] GPR40 activation is generally considered protective against fibrosis, while GPR84 activation is associated with pro-inflammatory and pro-fibrotic responses.[2][3]
Q2: What are the known downstream signaling pathways affected by this compound?
A2: As a GPR40 agonist, this compound can stimulate Gq and/or Gs protein signaling pathways.[4][5] In the context of fibrosis, GPR40 activation has been shown to suppress M2 macrophage polarization through a PKD1/CD36/TGF-β1 pathway and inhibit inflammatory responses via the NF-κB/NLRP3 pathway.[6][7] As a GPR84 antagonist, it blocks the pro-inflammatory Gαi-coupled signaling cascade.[8][9] This can lead to a reduction in the activation of human lung fibroblasts by pro-fibrotic stimuli such as TGF-β, IL-6, and ET-1, and is associated with reduced phosphorylation of ERK1/2.[10]
Q3: What is a recommended starting point for treatment duration in in vitro experiments?
A3: Based on published in vitro data, a 24-hour treatment period has shown efficacy in inhibiting the proliferation of human hepatic stellate cells.[1] However, the optimal duration can vary significantly depending on the cell type, the endpoint being measured, and the concentration of this compound used. It is recommended to start with a time-course experiment to determine the optimal treatment time for your specific experimental system.
Q4: How does the treatment time of this compound relate to its mechanism of action?
A4: The effects of this compound involve the modulation of signaling pathways that lead to changes in gene expression and cellular phenotype. These processes take time to manifest. Short-term treatments (minutes to a few hours) may be sufficient to observe initial signaling events like changes in protein phosphorylation (e.g., ERK1/2). In contrast, longer-term treatments (several hours to days) are likely required to observe downstream effects such as changes in the expression of inflammatory cytokines, fibrotic markers, or effects on cell proliferation.
Troubleshooting Guide
Issue: No significant effect of this compound is observed at the current treatment time.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Treatment Duration | The treatment time may be too short or too long. Perform a time-course experiment to assess the effects of this compound at multiple time points (e.g., 4, 8, 12, 24, 48, and 72 hours). |
| Inappropriate Endpoint | The chosen endpoint may not be sensitive to the effects of this compound within the selected timeframe. Consider measuring both early (e.g., phosphorylation of signaling proteins) and late (e.g., gene expression of fibrotic markers, protein secretion) markers of drug activity. |
| Incorrect Drug Concentration | The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. Perform a dose-response experiment to identify the optimal concentration range. |
| Cell Line/Model Insensitivity | The specific cell line or animal model may not express GPR40 and/or GPR84, or the signaling pathways may be altered. Verify the expression of GPR40 and GPR84 in your experimental model. |
| Experimental Conditions | Factors such as cell density, serum concentration in the media, and the overall health of the cells can influence the response to the drug. Ensure consistent and optimal experimental conditions. |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Time using a Time-Course Experiment
This protocol outlines a general method for determining the optimal treatment duration of this compound for a specific cellular phenotype, such as the inhibition of fibroblast activation.
1. Cell Seeding:
-
Plate your target cells (e.g., primary human lung fibroblasts) in a multi-well plate at a density that allows for logarithmic growth throughout the experiment.
2. Cell Treatment:
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After allowing the cells to adhere and enter a quiescent state (e.g., by serum starvation), treat the cells with a predetermined optimal concentration of this compound.
-
Include a vehicle control group (e.g., DMSO or saline).
3. Time-Point Collection:
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At various time points (e.g., 4, 8, 12, 24, 48, and 72 hours) after treatment, harvest the cells or cell culture supernatant.
4. Endpoint Analysis:
-
Analyze the desired endpoints at each time point. This could include:
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Gene Expression: Use RT-qPCR to measure the mRNA levels of key fibrotic and inflammatory genes (e.g., ACTA2 (α-SMA), COL1A1, IL6, CCL2).
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Protein Expression: Use Western blotting to assess the protein levels of markers like α-SMA, collagen I, and the phosphorylation status of signaling proteins like ERK1/2 and SMAD3.
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Protein Secretion: Use ELISA to quantify the secretion of cytokines (e.g., IL-6) or extracellular matrix proteins into the cell culture supernatant.
-
5. Data Analysis:
-
Plot the results for each endpoint as a function of time. The optimal treatment time will be the point at which the desired effect of this compound is maximal and statistically significant compared to the vehicle control.
Protocol 2: Assessing Early Signaling Events
This protocol is designed to identify the early signaling events following this compound treatment.
1. Cell Preparation:
-
Culture your target cells to a confluent monolayer and serum-starve them overnight to reduce basal signaling.
2. Drug Treatment:
-
Treat the cells with this compound at its optimal concentration for short durations (e.g., 0, 5, 15, 30, 60, and 120 minutes).
3. Cell Lysis:
-
At each time point, immediately lyse the cells with an appropriate lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
4. Western Blot Analysis:
-
Perform Western blotting on the cell lysates to detect the phosphorylation of key signaling proteins such as ERK1/2, AKT, and SMAD3. Use antibodies specific to the phosphorylated forms of these proteins and normalize to the total protein levels.
5. Data Interpretation:
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An increase or decrease in the phosphorylation of these proteins will indicate the activation or inhibition of their respective signaling pathways and the timeframe in which this occurs.
Visualizations
Caption: this compound signaling pathways.
Caption: Workflow for determining optimal treatment time.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vincamine as an agonist of G protein-coupled receptor 40 effectively ameliorates pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PBI-4050 reduces pulmonary hypertension, lung fibrosis, and right ventricular dysfunction in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes in Fezagepras Sodium-Treated Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during preclinical studies with Fezagepras sodium (formerly PBI-4050) in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active small molecule that acts as a dual modulator of G protein-coupled receptors. It is an agonist for GPR40 (also known as free fatty acid receptor 1, FFAR1) and an antagonist or inverse agonist for GPR84. This dual activity gives it anti-inflammatory, anti-fibrotic, and anti-proliferative properties. It has been investigated for its therapeutic potential in various fibrotic and inflammatory conditions, including those affecting the kidney, liver, pancreas, and lungs.
Q2: What are the expected therapeutic effects of this compound in mouse models?
In various preclinical mouse models, this compound has been shown to reduce tissue fibrosis, inflammation, and cell proliferation. For example, in a murine model of bleomycin-induced lung fibrosis, it resulted in a 47% reduction in histological lesions[1]. It has also demonstrated efficacy in attenuating fibrosis in models of kidney, liver, heart, and pancreas disease[1].
Q3: Were there any safety concerns that led to the discontinuation of some clinical trials for this compound?
The discontinuation of clinical development for certain indications, such as idiopathic pulmonary fibrosis (IPF), was not primarily due to safety concerns. For instance, the development for IPF was halted based on interim pharmacological data, with no dose-limiting adverse events reported[2][3]. Another trial was stopped because Fezagepras was found to be inferior to an existing treatment for a specific application. The most commonly reported side effect in a phase 2 trial for IPF was diarrhea[4].
Troubleshooting Guide for Unexpected Phenotypes
Researchers may encounter unexpected phenotypes in this compound-treated mice. This guide provides a structured approach to interpreting these findings.
Issue 1: Unexpected Neurological or Behavioral Phenotypes
Symptoms:
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Altered pain perception (e.g., increased sensitivity to touch).
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Changes in cognitive function or memory.
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Anxiety-like behaviors.
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Changes in food intake and body weight.
Possible Causes and Troubleshooting Steps:
-
On-Target Effects of GPR40/GPR84 Modulation:
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GPR40 and Pain Perception: Studies on GPR40 knockout mice have shown exacerbated mechanical allodynia (pain from a stimulus that does not normally provoke pain)[5]. Fezagepras, as a GPR40 agonist, might modulate pain pathways.
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GPR84 and Cognitive Function: GPR84 deficiency in a mouse model of Alzheimer's disease has been linked to accelerated cognitive decline and dendritic degeneration[6][7]. As a GPR84 antagonist, Fezagepras could potentially impact microglia function and neuronal health.
-
GPR120/40 and Appetite: Central agonism of GPR120, a related fatty acid receptor, has been shown to inhibit food intake in mice[8]. Given Fezagepras's action on GPR40, an effect on appetite and body weight is plausible.
-
-
Experimental Protocol:
-
Behavioral Assays: Ensure that behavioral tests are conducted at a consistent time of day and that mice are properly habituated to the testing environment.
-
Control Groups: Include appropriate vehicle control groups to rule out effects of the vehicle or administration procedure.
-
Issue 2: Unexpected Metabolic Phenotypes
Symptoms:
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Alterations in blood glucose or insulin (B600854) levels.
-
Unexpected changes in body weight or composition.
-
Changes in lipid profiles.
Possible Causes and Troubleshooting Steps:
-
On-Target Effects on Glucose Homeostasis:
-
GPR40 and Insulin Secretion: GPR40 is known to be involved in glucose-stimulated insulin secretion[9][10]. Overexpression of GPR40 in the β-cells of mice has been shown to lead to impaired β-cell function, hypoinsulinemia, and glucose intolerance[9].
-
Sodium Content: Fezagepras is a sodium salt. High sodium intake can influence glucose homeostasis[11][12][13].
-
-
Experimental Protocol:
-
Diet: The composition of the mouse diet can significantly impact metabolic outcomes. Ensure a consistent and appropriate diet for the study design.
-
Fasting State: Blood glucose and insulin levels should be measured in a consistent fasting state.
-
Issue 3: Unexpected Inflammatory or Immune Responses
Symptoms:
-
Altered levels of circulating cytokines.
-
Changes in immune cell populations in tissues or peripheral blood.
-
Unexpected inflammatory lesions in tissues.
Possible Causes and Troubleshooting Steps:
-
On-Target Effects on Immune Cells:
-
GPR84 and Inflammation: GPR84 is expressed on immune cells and its activation is associated with pro-inflammatory responses[14]. As a GPR84 antagonist, Fezagepras is expected to have anti-inflammatory effects, but complex modulations of the immune system are possible.
-
-
Experimental Protocol:
-
Animal Health: Ensure that mice are free from underlying infections that could confound the interpretation of inflammatory responses.
-
Tissue Collection and Processing: Proper and consistent tissue harvesting and processing techniques are crucial for accurate assessment of immune cell populations and cytokine levels.
-
Quantitative Data Summary
Table 1: Reported Preclinical Efficacy of this compound (PBI-4050)
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Bleomycin-induced lung fibrosis (murine) | Not specified | 47% reduction in histological lesions | [1] |
| Heart failure with preserved ejection fraction (rat) | 200 mg/kg/day by gavage for 3 weeks | Reduced pulmonary hypertension, right ventricular hypertrophy, and improved right ventricular dysfunction. | [15] |
Table 2: Effects of GPR40/GPR84 Modulation in Mice
| Target/Model | Phenotype | Observation | Reference |
| GPR40 knockout mice | Mechanical allodynia | Exacerbated pain behavior after paw incision. | [5] |
| GPR84 deficient Alzheimer's disease model mice | Cognitive function | Accelerated cognitive decline and dendritic degeneration. | [6][7] |
| Central GPR120 agonism | Food intake | Acute inhibition of food intake. | [8] |
| GPR40 overexpression in β-cells | Glucose homeostasis | Impaired β-cell function, hypoinsulinemia, and glucose intolerance. | [9] |
Experimental Protocols
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol is a summary of commonly used methods[16][17][18][19][20].
-
Animals: C57BL/6 mice are commonly used as they are susceptible to bleomycin-induced fibrosis.
-
Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Bleomycin (B88199) Administration:
-
Intratracheal instillation is the most common method.
-
Expose the trachea through a small incision.
-
Instill a single dose of bleomycin (typically 1.5-3.0 U/kg) in sterile saline directly into the trachea.
-
-
Post-Procedure Care: Suture the incision and monitor the animals for recovery.
-
Endpoint Analysis (typically at day 14 or 21):
-
Histology: Harvest lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome to assess collagen deposition and fibrosis.
-
Hydroxyproline Assay: Quantify total lung collagen content.
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Bronchoalveolar Lavage (BAL): Analyze BAL fluid for inflammatory cell counts and cytokine levels.
-
Protocol 2: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This protocol is based on established methods[21][22][23][24][25].
-
Animals: Various mouse strains can be used.
-
CCl4 Administration:
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Administer CCl4 (typically 0.5-1.0 mL/kg) diluted in corn oil or olive oil via intraperitoneal injection or oral gavage.
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Administer twice weekly for 4-8 weeks to induce chronic fibrosis.
-
-
Endpoint Analysis:
-
Serum Analysis: Collect blood to measure liver enzymes (ALT, AST).
-
Histology: Harvest the liver, fix, and stain with Sirius Red to visualize collagen.
-
Gene Expression: Analyze liver tissue for the expression of fibrotic markers (e.g., α-SMA, collagen I).
-
Protocol 3: db/db Mouse Model of Type 2 Diabetes
This protocol is a general guide based on characterization studies[26][27][28][29][30].
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Animals: Use male BKS.Cg-Dock7m +/+ Leprdb/J (db/db) mice and their lean db/+ littermates as controls.
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Housing and Diet: House mice under standard conditions with ad libitum access to a standard chow diet and water.
-
Monitoring:
-
Body Weight: Monitor body weight weekly.
-
Blood Glucose: Measure non-fasted or fasted blood glucose regularly from a tail snip.
-
Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.
-
-
Fezagepras Treatment: Administer this compound via oral gavage at the desired dose and frequency.
-
Endpoint Analysis:
-
Metabolic Parameters: Measure plasma insulin, triglycerides, and cholesterol.
-
Histology: Analyze pancreas for islet morphology and β-cell mass. Analyze other organs (e.g., kidney, liver) for diabetes-related complications.
-
Visualizations
References
- 1. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. hcplive.com [hcplive.com]
- 5. Dysfunctional GPR40/FFAR1 signaling exacerbates pain behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR84 deficiency reduces microgliosis, but accelerates dendritic degeneration and cognitive decline in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium Intake Regulates Glucose Homeostasis through the PPARδ/Adiponectin-Mediated SGLT2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissociable effects of dietary sodium in early life upon somatic growth, fluid homeostasis, and spatial memory in mice of both sexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Addition of low sodium does not increase sensitivity to glucose in wild-type mice, or lead to partial glucose taste detection in T1R3 knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PBI-4050 reduces pulmonary hypertension, lung fibrosis, and right ventricular dysfunction in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Video: Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 20. Time course of histopathology of bleomycin-induced pulmonary fibrosis using an intratracheal sprayer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 22. The carbon tetrachloride model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Characterization of the db/db Mouse Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Fezagepras Sodium Delivery Methods in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the delivery of Fezagepras sodium (also known as PBI-4050 sodium) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active small molecule that acts as a dual modulator of G-protein coupled receptors. It is an agonist for G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), and an antagonist or inverse agonist for G-protein coupled receptor 84 (GPR84). This dual activity gives it anti-fibrotic, anti-inflammatory, and anti-proliferative properties. In preclinical studies, it has been shown to reduce fibrosis in various organs, including the kidneys, liver, and lungs.
Q2: What are the common routes of administration for this compound in animal models?
A2: The most common route of administration for this compound in preclinical studies is oral gavage, due to its oral bioavailability. Intravenous and intraperitoneal injections have also been used to a lesser extent for specific pharmacokinetic or mechanistic studies.
Q3: What is a suitable vehicle for formulating this compound for in vivo studies?
A3: A commonly used vehicle for the oral administration of this compound in animal models is a solution composed of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline. The final concentration of the components should be optimized to ensure solubility and stability of the compound.
Q4: What is a typical dose of this compound used in rodent models of fibrosis?
A4: A dose of 200 mg/kg/day administered by oral gavage has been used in a rat model of heart failure with associated lung fibrosis[1]. However, the optimal dose can vary depending on the animal model, the specific fibrotic disease being studied, and the administration route. Dose-response studies are recommended to determine the most effective dose for a particular experimental setup.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the administration of this compound in animal models.
Oral Gavage
| Problem | Possible Cause(s) | Troubleshooting/Solution(s) |
| Regurgitation or aspiration of the compound | - Improper gavage technique- Incorrect needle size or placement- Excessive dosing volume | - Ensure proper restraint of the animal to align the esophagus and stomach.- Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.- Administer the solution slowly and do not exceed the recommended maximum oral gavage volumes for the species.- For mice, a common maximum volume is 10 ml/kg. |
| Esophageal or gastric injury | - Rough or improper insertion of the gavage needle- Use of a damaged or sharp-tipped needle | - Lubricate the gavage needle with a non-toxic, water-soluble lubricant before insertion.- Advance the needle gently along the upper palate until the esophagus is reached.- If resistance is met, do not force the needle. Withdraw and reinsert carefully.- Regularly inspect gavage needles for any burs or sharp edges. |
| Inconsistent absorption or high variability in plasma concentrations | - Incomplete dosing due to spillage or regurgitation- Formulation issues (e.g., precipitation of the compound)- Animal stress affecting gastrointestinal motility | - Practice proper gavage technique to ensure the full dose is delivered to the stomach.- Prepare the dosing solution fresh daily and ensure this compound is fully dissolved in the vehicle.- Handle animals gently and acclimate them to the procedure to minimize stress. |
Intravenous Injection (Tail Vein)
| Problem | Possible Cause(s) | Troubleshooting/Solution(s) |
| Difficulty visualizing or accessing the tail vein | - Vasoconstriction of the tail veins- Dehydration of the animal- Thick or pigmented skin over the veins | - Warm the animal's tail using a heat lamp or warm water bath (not exceeding 40°C) to induce vasodilation.- Ensure animals are adequately hydrated.- Use a light source to transilluminate the tail to better visualize the veins. |
| Extravasation (leakage) of the injection solution into the surrounding tissue | - Improper needle placement- Puncturing through both walls of the vein- Movement of the animal during injection | - Insert the needle bevel-up at a shallow angle into the vein.- Once in the vein, slightly advance the needle parallel to the vein.- Use a proper restraint device to minimize animal movement.- If swelling occurs at the injection site, withdraw the needle and apply gentle pressure. Attempt the injection at a more proximal site on the tail. |
| Hematoma formation at the injection site | - Failure to apply pressure after needle withdrawal | - After removing the needle, apply gentle pressure to the injection site with a sterile gauze pad for at least 30 seconds to prevent bleeding. |
Intraperitoneal Injection
| Problem | Possible Cause(s) | Troubleshooting/Solution(s) |
| Injection into an abdominal organ (e.g., intestine, bladder) | - Incorrect injection site or angle | - Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.- Insert the needle at a 30-45 degree angle.- Gently aspirate before injecting to ensure no fluid (e.g., urine, blood) is drawn into the syringe. |
| Peritonitis (inflammation of the peritoneum) | - Introduction of non-sterile injectate or bacteria from the skin/fur | - Use sterile injection solutions and sterile needles and syringes.- Disinfect the injection site with an appropriate antiseptic (e.g., 70% ethanol). |
| Leakage of the injection solution from the injection site | - Needle too large for the animal- Injecting too large a volume | - Use an appropriately sized needle for the animal (e.g., 25-27 gauge for mice).- Adhere to the recommended maximum intraperitoneal injection volumes for the species. |
III. Quantitative Data
Pharmacokinetic Parameters of Fezagepras (PBI-4050) in Rats
| Parameter | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 14300 ± 2500 |
| Tmax (h) | 0.58 ± 0.14 |
| AUC (ng*h/mL) | 40800 ± 3300 |
Data obtained from a single-dose pharmacokinetic study in male Sprague-Dawley rats.
IV. Experimental Protocols
Oral Gavage Administration of this compound in Mice
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For a final dosing solution, mix the DMSO stock with PEG300, Tween-80, and saline to achieve the desired final concentration of this compound and vehicle components (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Ensure the final solution is clear and free of precipitates. Prepare fresh daily.
-
-
Dosing Procedure:
-
Accurately weigh each mouse to determine the correct dosing volume (e.g., 10 mL/kg).
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head and straighten the neck and back.
-
Use a 20-gauge, 1.5-inch flexible, ball-tipped gavage needle.
-
Gently insert the needle into the mouth, slightly to one side of the tongue, and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw and re-attempt.
-
Once the needle is in the stomach (the tip should be approximately at the level of the last rib), administer the solution slowly.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-dosing.
-
V. Signaling Pathway and Experimental Workflow Diagrams
Caption: GPR40 Agonist Signaling Pathway for this compound.
Caption: GPR84 Antagonist Signaling Pathway for this compound.
Caption: General Experimental Workflow for this compound Efficacy Study.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Fezagepras Sodium and Other GPR40 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Fezagepras sodium (also known as PBI-4050 or Setogepram) with other G-protein coupled receptor 40 (GPR40) agonists. The information is compiled from available preclinical and clinical data to assist in evaluating their therapeutic potential, particularly in the context of metabolic diseases.
This compound is a novel small molecule that acts as a GPR40 agonist and a GPR84 antagonist.[1] While much of its development has focused on its anti-fibrotic and anti-inflammatory properties, it has also demonstrated potential in improving glycemic control.[1] This guide contrasts its efficacy with other notable GPR40 agonists, such as the clinical-stage compounds TAK-875 (Fasiglifam) and SCO-267.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and other key GPR40 agonists. It is important to note that direct head-to-head comparative studies are limited, and the data presented is collated from various independent studies.
Table 1: In Vitro Efficacy of GPR40 Agonists
| Compound | Assay | Cell Line/System | EC50 | Emax (% of control/endogenous ligand) | Citation(s) |
| TAK-875 (Fasiglifam) | Calcium Mobilization | CHO cells expressing hGPR40 | >1000 nM | 22% (% of γ-linolenic acid) | [2] |
| SCO-267 | Calcium Mobilization | CHO cells expressing hGPR40 | Not specified, but superior potency to TAK-875 | Not specified | [3] |
| AM-1638 | Calcium Mobilization | CHO cells expressing hGPR40 | 150 nM | 182% (% of γ-linolenic acid) | [2] |
| Compound 5 | Calcium Mobilization & IP1 Assay | Not specified | 10.5 nM & 11.6 nM | Not specified | [4] |
| Compound 5 | Insulin (B600854) Secretion | RINm cells | 20 µM | Not specified | [4] |
| TAK-875 (Fasiglifam) | Insulin Secretion | RINm cells | 27 µM | Not specified | [4] |
Table 2: In Vivo Efficacy of GPR40 Agonists in Animal Models
| Compound | Animal Model | Key Efficacy Endpoint | Results | Citation(s) |
| This compound (PBI-4050) | eNOS-/- db/db mice | Blood Glucose Reduction | Markedly decreased hyperglycemia and improved glucose tolerance. | |
| TAK-875 (Fasiglifam) | nSTZ Wistar rats | Oral Glucose Tolerance Test (OGTT) | Similar glucose-lowering potency to Compound 5 at 0.1 mg/kg. | [4] |
| SCO-267 | N-STZ-1.5 rats | Glucose Tolerance | More efficacious than 10 mg/kg TAK-875 at a 1 mg/kg dose with lower plasma exposure. | [2] |
| Compound 5 | nSTZ Wistar rats | Oral Glucose Tolerance Test (OGTT) | ED50 = 0.8 mg/kg; ED90 = 3.1 mg/kg for glucose lowering. | [4] |
| LY2881835 | STZ-treated DIO mice | Oral Glucose Tolerance Test (OGTT) | Significant reduction in glucose AUC after a single 30 mg/kg dose. | [5] |
Table 3: Clinical Efficacy of GPR40 Agonists in Type 2 Diabetes Patients
| Compound | Clinical Trial Phase | Key Efficacy Endpoint | Results | Citation(s) |
| TAK-875 (Fasiglifam) | Phase 2 | Change in HbA1c at 12 weeks | Dose-dependent reduction from -0.65% (6.25 mg) to -1.12% (50 mg) vs -0.13% for placebo. | [6] |
| TAK-875 (Fasiglifam) | Phase 3 (Japanese patients) | Change in HbA1c at 24 weeks | -0.57% (25 mg) and -0.83% (50 mg) vs +0.16% for placebo. | [7][8] |
| SCO-267 | Phase 1 | Glucose Tolerance | A single dose improved glucose tolerance in diabetic patients. | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for GPR40 agonists and a general workflow for their preclinical evaluation.
Caption: GPR40 Signaling Pathway for Insulin and GLP-1 Secretion.
Caption: Preclinical Evaluation Workflow for GPR40 Agonists.
Detailed Experimental Protocols
Below are generalized protocols for key experiments cited in the evaluation of GPR40 agonists. Specific parameters may vary between studies.
Calcium Mobilization Assay
Objective: To determine the potency (EC50) of GPR40 agonists by measuring intracellular calcium mobilization.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR40 are cultured in appropriate media and seeded into 96- or 384-well black, clear-bottom plates.[10][11]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution, often containing probenecid (B1678239) to prevent dye extrusion, and incubated at 37°C.[11][12]
-
Compound Preparation: Test compounds (GPR40 agonists) are serially diluted to a range of concentrations in an appropriate assay buffer.
-
Fluorescence Measurement: The cell plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken.[13]
-
Compound Addition and Signal Detection: The instrument automatically adds the diluted compounds to the wells. The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time.[12]
-
Data Analysis: The peak fluorescence response is measured and plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.[12]
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the ability of GPR40 agonists to potentiate insulin secretion in the presence of high glucose.
Methodology:
-
Cell/Islet Culture: Pancreatic beta-cell lines (e.g., MIN6, INS-1) or isolated primary pancreatic islets are cultured under standard conditions.[14][15]
-
Pre-incubation: Cells or islets are washed and pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for a defined period (e.g., 1-2 hours) to establish a basal state of insulin secretion.[14]
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing:
-
Low glucose (negative control)
-
High glucose (e.g., 16.7 mM) (positive control)
-
High glucose plus a range of concentrations of the test GPR40 agonist.[16]
-
-
Incubation: The cells/islets are incubated for a specified time (e.g., 1-2 hours) at 37°C.
-
Supernatant Collection: After incubation, the supernatant is collected to measure the amount of secreted insulin.
-
Insulin Quantification: Insulin levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The amount of insulin secreted is normalized to the total protein or DNA content of the cells/islets. The potentiation of GSIS by the agonist is expressed as a fold-change or percentage increase over high glucose alone.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of a GPR40 agonist on glucose disposal in an animal model of diabetes.
Methodology:
-
Animal Model: Diabetic animal models such as Zucker Diabetic Fatty (ZDF) rats, db/db mice, or streptozotocin (B1681764) (STZ)-induced diabetic rodents are used.[4][5]
-
Fasting: Animals are fasted overnight (e.g., 12-16 hours) but allowed access to water.[17]
-
Compound Administration: The test GPR40 agonist or vehicle is administered orally (p.o.) or via intraperitoneal (i.p.) injection at a specified time before the glucose challenge (e.g., 30-60 minutes).[5]
-
Baseline Blood Sample: A baseline blood sample (t=0) is collected, typically from the tail vein, to measure basal glucose and insulin levels.[17]
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.[17]
-
Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[17]
-
Glucose and Insulin Measurement: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples for later measurement of insulin levels by ELISA.
-
Data Analysis: Blood glucose concentrations are plotted against time. The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion. A lower glucose AUC in the drug-treated group compared to the vehicle group indicates improved glucose tolerance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 4. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 14. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
A Comparative Analysis of Fezagepras Sodium and Telmisartan in Preclinical Models of Kidney Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug fezagepras sodium and the established antihypertensive agent telmisartan (B1682998), focusing on their respective efficacies in preclinical models of kidney fibrosis. This analysis is based on published experimental data and aims to offer an objective overview for researchers in the field of nephrology and fibrosis.
At a Glance: this compound vs. Telmisartan
| Feature | This compound (PBI-4050) | Telmisartan |
| Primary Mechanism of Action | GPR40 agonist and GPR84 antagonist/inverse agonist. | Angiotensin II type 1 (AT1) receptor blocker; partial agonist of PPAR-γ. |
| Key Anti-fibrotic Pathways | Modulation of pro-inflammatory and pro-fibrotic signaling pathways, potentially downstream of GPR40 and GPR84 activation/inhibition. | Inhibition of the renin-angiotensin system, reduction of oxidative stress, and modulation of PPAR-γ target genes. |
| Reported Efficacy in Kidney Fibrosis Models | Reduces renal fibrosis in various models, including diabetic nephropathy and unilateral ureteral obstruction (UUO). | Ameliorates renal fibrosis in the UUO model and other models of kidney injury. |
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from separate preclinical studies investigating the anti-fibrotic effects of this compound and telmisartan. It is crucial to note that these data are not from head-to-head comparative studies and experimental conditions may vary.
Table 1: Effects of this compound (PBI-4050) on Renal Fibrosis Markers in a Mouse Model of Selective Tubulointerstitial Fibrosis (hHB-EGFTg/Tg mice)
| Marker | Treatment Group | Outcome | Reference |
| Connective Tissue Growth Factor (CTGF) mRNA | PBI-4050 | Reduced renal expression | [1] |
| Collagen I mRNA | PBI-4050 | Reduced renal expression | [1] |
| α-Smooth Muscle Actin (α-SMA) mRNA & Protein | PBI-4050 | Reduced renal expression | [1] |
| Fibronectin mRNA & Protein | PBI-4050 | Reduced renal expression | [1] |
| Transforming Growth Factor-β (TGF-β) mRNA | PBI-4050 | Reduced renal expression | [1] |
| Phosphorylation of SMAD3 | PBI-4050 | Decreased | [1] |
| Renal Interstitial Fibrosis (Picrosirius red staining) | PBI-4050 | Markedly decreased | [1] |
Table 2: Effects of Telmisartan on Renal Fibrosis Markers in the Unilateral Ureteral Obstruction (UUO) Model
| Marker | Animal Model | Treatment Group | Outcome | Reference |
| Collagen Type I & IV Deposition | Acatalasemic Mice | Telmisartan (0.1 mg/kg) | Significantly suppressed tubulointerstitial deposition | [2][3] |
| Fibronectin (FN1) Expression | C57 Mice | Telmisartan | Significantly lowered expression | [4] |
| α-Smooth Muscle Actin (α-SMA) Expression | C57 Mice | Telmisartan | Significantly lowered expression | [4] |
| Collagen I (Col I) Expression | C57 Mice | Telmisartan | Significantly lowered expression | [4] |
| Metadherin Expression | C57 Mice | Telmisartan | Significantly lowered expression | [4] |
| Renal Fibrosis Pathology (Masson staining) | C57 Mice | Telmisartan | Alleviated | [4] |
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a widely used and reproducible method to induce renal interstitial fibrosis in rodents.[5][6]
Objective: To induce progressive renal fibrosis by obstructing the ureter of one kidney.
Procedure:
-
Anesthesia: The animal (typically a mouse or rat) is anesthetized.
-
Surgical Incision: A flank or midline incision is made to expose the kidney and ureter.
-
Ureteral Ligation: The left ureter is located and ligated at two points using surgical silk. The ureter is then severed between the ligatures.
-
Closure: The muscle and skin incisions are closed in layers.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate analgesia.
-
Sham Operation: A sham-operated control group undergoes the same surgical procedure without the ligation of the ureter.
-
Drug Administration: The test compounds (e.g., this compound or telmisartan) or vehicle are administered to the animals, typically starting before or shortly after the surgery and continuing for the duration of the experiment (e.g., 7 to 14 days).
-
Tissue Harvesting: At the end of the study period, the animals are euthanized, and the obstructed and contralateral kidneys are harvested for analysis.
Assessment of Fibrosis:
-
Histology: Kidney sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition and the extent of the fibrotic area.
-
Immunohistochemistry/Immunofluorescence: Staining for specific fibrosis markers such as α-SMA (a marker of myofibroblast activation) and different types of collagen (e.g., Collagen I, III, and IV).[7][8]
-
Western Blotting and RT-qPCR: To quantify the protein and mRNA expression levels of key fibrotic and inflammatory markers, including TGF-β1, CTGF, fibronectin, and collagens.
Visualizing the Mechanisms and Workflow
Experimental Workflow: Unilateral Ureteral Obstruction (UUO) Model
References
- 1. Fatty acid receptor modulator PBI-4050 inhibits kidney fibrosis and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telmisartan inhibits both oxidative stress and renal fibrosis after unilateral ureteral obstruction in acatalasemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. [Effect of telmisartan on expression of metadherin in the kidney of mice with unilateral ureter obstruction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Collagen-specific molecular imaging of renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Fezagepras Sodium Using Knock-out Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the anti-inflammatory effects of Fezagepras sodium, a novel dual-acting small molecule, by leveraging specific knock-out (KO) animal models. We compare its proposed mechanism of action with established anti-inflammatory pathways and provide the necessary experimental designs to objectively assess its efficacy.
Introduction to this compound and its Dual Mechanism of Action
This compound (also known as PBI-4050) is an orally active compound that exerts its anti-inflammatory effects through a unique dual mechanism:
-
GPR40 Agonism: It activates G protein-coupled receptor 40 (GPR40), which is known to reduce inflammatory signaling pathways, including the JNK and NF-κB pathways, and mitigate oxidative and endoplasmic reticulum stress.
-
GPR84 Antagonism: It acts as an antagonist or inverse agonist of G protein-coupled receptor 84 (GPR84). GPR84 is recognized as a pro-inflammatory receptor, and its activation has been shown to amplify inflammatory responses, in part by enhancing the activity of the NLRP3 inflammasome.[1][2]
This dual action suggests that this compound can both actively suppress inflammation via GPR40 and block a key pro-inflammatory signaling pathway through GPR84 inhibition.
The Rationale for Knock-out Models in Validation
To rigorously validate the specific targets and anti-inflammatory efficacy of this compound, knock-out (KO) animal models are indispensable. These models, where a specific gene has been inactivated, allow researchers to dissect the drug's mechanism of action and confirm its on-target effects.
-
GPR84 KO Models: Studies have demonstrated that mice lacking the GPR84 gene (Gpr84-/-) are resistant to dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, a common model for inflammatory bowel disease.[1][2] This highlights the crucial role of GPR84 in mediating intestinal inflammation. By administering this compound to both wild-type (WT) and Gpr84-/- mice with induced inflammation, we can determine the extent to which its anti-inflammatory effects are dependent on GPR84 antagonism. A diminished or absent therapeutic effect in the KO mice would provide strong evidence for its on-target activity.
-
NLRP3 KO Models: Given that GPR84 signaling can potentiate the NLRP3 inflammasome, a key driver of inflammation, utilizing Nlrp3-/- mice is also highly relevant.[1][2] Comparing the effects of this compound in WT and Nlrp3-/- mice can help elucidate the downstream pathways through which GPR84 antagonism mediates its anti-inflammatory effects.
Comparative Framework: this compound vs. Alternatives
To provide a comprehensive assessment, the anti-inflammatory effects of this compound should be compared against compounds with more targeted mechanisms of action. This guide proposes a comparison with a selective GPR84 antagonist (e.g., GLPG1205) and a selective NLRP3 inflammasome inhibitor (e.g., MCC950).
Data Presentation: Summarized Quantitative Data
The following tables outline the expected comparative data from a validation study using a DSS-induced colitis model in WT and Gpr84-/- mice.
Table 1: Effect of this compound and Comparators on Disease Activity Index (DAI) in a DSS-Induced Colitis Model
| Treatment Group | Genotype | Mean DAI Score (Day 7) | % Reduction in DAI vs. Vehicle (WT) |
| Vehicle (Saline) | Wild-Type | 4.2 ± 0.5 | - |
| This compound (10 mg/kg) | Wild-Type | 1.8 ± 0.3 | 57% |
| GLPG1205 (10 mg/kg) | Wild-Type | 2.1 ± 0.4 | 50% |
| Vehicle (Saline) | Gpr84-/- | 1.5 ± 0.2 | 64% |
| This compound (10 mg/kg) | Gpr84-/- | 1.4 ± 0.3 | 67% |
| GLPG1205 (10 mg/kg) | Gpr84-/- | 1.6 ± 0.2 | 62% |
DAI is a composite score of weight loss, stool consistency, and rectal bleeding.
Table 2: Effect of this compound and Comparators on Pro-inflammatory Cytokine Levels (IL-1β) in Colon Tissue
| Treatment Group | Genotype | IL-1β (pg/mg tissue) | % Reduction in IL-1β vs. Vehicle (WT) |
| Vehicle (Saline) | Wild-Type | 150 ± 25 | - |
| This compound (10 mg/kg) | Wild-Type | 65 ± 15 | 57% |
| MCC950 (10 mg/kg) | Wild-Type | 55 ± 10 | 63% |
| Vehicle (Saline) | Nlrp3-/- | 40 ± 8 | 73% |
| This compound (10 mg/kg) | Nlrp3-/- | 38 ± 7 | 75% |
| MCC950 (10 mg/kg) | Nlrp3-/- | 35 ± 5 | 77% |
Experimental Protocols
Key Experiment 1: DSS-Induced Colitis in GPR84 Knock-out Mice
-
Animals: Male C57BL/6 wild-type and Gpr84-/- mice, 8-10 weeks old.
-
Induction of Colitis: Administer 2.5% (w/v) Dextran Sulfate Sodium (DSS) in drinking water for 7 days.
-
Treatment Groups:
-
WT + Vehicle (Saline, oral gavage)
-
WT + this compound (10 mg/kg, oral gavage, once daily)
-
WT + GLPG1205 (10 mg/kg, oral gavage, once daily)
-
Gpr84-/- + Vehicle
-
Gpr84-/- + this compound
-
Gpr84-/- + GLPG1205
-
-
Parameters to Measure:
-
Daily monitoring of body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
At day 7, sacrifice mice and collect colon tissue.
-
Measure colon length and weight.
-
Histological analysis of colon sections (H&E staining) to assess inflammation and tissue damage.
-
Quantify myeloperoxidase (MPO) activity in colon tissue as a marker of neutrophil infiltration.
-
Measure pro-inflammatory cytokine levels (e.g., IL-1β, TNF-α, IL-6) in colon tissue homogenates using ELISA.
-
Key Experiment 2: LPS-Induced Systemic Inflammation in NLRP3 Knock-out Mice
-
Animals: Male C57BL/6 wild-type and Nlrp3-/- mice, 8-10 weeks old.
-
Induction of Inflammation: Intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) (5 mg/kg).
-
Treatment Groups:
-
WT + Vehicle (Saline, i.p.)
-
WT + this compound (10 mg/kg, oral gavage, 1 hour prior to LPS)
-
WT + MCC950 (10 mg/kg, i.p., 30 minutes prior to LPS)
-
Nlrp3-/- + Vehicle
-
Nlrp3-/- + this compound
-
Nlrp3-/- + MCC950
-
-
Parameters to Measure:
-
Collect blood via cardiac puncture 4 hours after LPS injection.
-
Measure serum levels of IL-1β and TNF-α using ELISA.
-
Collect peritoneal macrophages and measure caspase-1 activation by Western blot.
-
Mandatory Visualizations
Caption: Dual signaling pathway of this compound.
Caption: Experimental workflow for GPR84 KO model.
Caption: Logical relationship of validation in KO models.
Conclusion
The use of GPR84 and NLRP3 knock-out models provides a robust and specific method for validating the anti-inflammatory mechanism of this compound. The proposed experimental framework allows for a direct comparison with targeted inhibitors, enabling a clear assessment of its efficacy and on-target activity. The expected results, with a significant therapeutic effect in wild-type animals that is blunted in the knock-out models, would provide strong evidence for the dual-action mechanism of this compound, supporting its further development as a novel anti-inflammatory therapeutic.
References
- 1. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of Fibrosis: A Comprehensive Review of Fezagepras Sodium (PBI-4050)
For researchers and drug development professionals vested in the discovery of novel anti-fibrotic therapies, a thorough understanding of investigational compounds is paramount. This guide provides a detailed analysis of Fezagepras sodium, also known as PBI-4050, a once-promising small molecule that has undergone significant preclinical and clinical evaluation for various fibrotic and metabolic diseases. While initially developed under the name PBI-4050, it was later referred to as Fezagepras. It is important to note that this compound and PBI-4050 are the same chemical entity. This guide will synthesize the available data on its mechanism of action, preclinical efficacy, and clinical trial outcomes, presenting a holistic view for the scientific community.
Mechanism of Action: A Dual-Targeting Approach
This compound exerts its anti-fibrotic, anti-inflammatory, and anti-proliferative effects through a unique dual-targeting mechanism involving two G-protein coupled receptors (GPCRs): Free Fatty Acid Receptor 1 (FFAR1 or GPR40) and GPR84.[1][2][3] It acts as an agonist for GPR40 and an antagonist or inverse agonist for GPR84.[1][2][3]
The agonism of GPR40 is considered protective in fibrotic diseases, while the antagonism of GPR84, which is viewed as a deleterious receptor in fibrosis, contributes to the compound's therapeutic potential.[2][3] This dual modulation allows Fezagepras to influence multiple downstream signaling pathways implicated in fibrosis and inflammation.
Preclinical Data Summary
Fezagepras has been evaluated in numerous animal models of fibrosis, demonstrating promising efficacy across various organs, including the kidneys, liver, heart, lungs, and pancreas.[2][4]
| Model | Key Findings | Reference |
| Kidney Fibrosis | Attenuated fibrosis in ischemia, unilateral ureteral obstruction (UUO), and adenine-induced nephropathy models. | [2] |
| Liver Fibrosis | Reduced stellate cell activation and liver fibrosis. | [1] |
| Lung Fibrosis | Decreased lung fibrosis and remodeling in a heart failure model. Reduced levels of molecules that promote tissue scarring in mouse models of pulmonary fibrosis. | [5][6] |
| Pulmonary Hypertension | Reduced pulmonary hypertension, right ventricular hypertrophy, and dysfunction in a rat model. | [7] |
| Heart Failure | Reduced pulmonary hypertension, lung fibrosis, and right ventricular dysfunction in a heart failure with reduced ejection fraction (HFrEF) model. | [6] |
Experimental Protocol: In Vivo Murine Model of Pulmonary Fibrosis
A common experimental design to evaluate the anti-fibrotic potential of a compound in the lung involves the bleomycin-induced pulmonary fibrosis model in mice.
Methodology:
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used.
-
Induction of Fibrosis: On day 0, mice are anesthetized, and a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.
-
Treatment: Animals are randomized into treatment groups. Fezagepras (e.g., 200 mg/kg/day) or vehicle is administered orally, typically starting on the day of bleomycin administration and continuing for a predefined period (e.g., 21 days).
-
Endpoint Analysis: At the end of the study, mice are euthanized. Lungs are harvested for histological analysis (e.g., Masson's trichrome staining for collagen), measurement of collagen content (e.g., hydroxyproline assay), and gene expression analysis of pro-fibrotic and pro-inflammatory markers (e.g., TGF-β, IL-6, MCP-1) via qPCR.
Clinical Development and Outcomes
Fezagepras (PBI-4050) has been investigated in several Phase 2 clinical trials for various indications, including idiopathic pulmonary fibrosis (IPF), Alström syndrome, and type 2 diabetes with metabolic syndrome.[5][8]
Idiopathic Pulmonary Fibrosis (IPF)
A Phase 2 open-label study (NCT02538536) evaluated the safety, efficacy, and pharmacokinetics of an 800 mg daily oral dose of Fezagepras alone and in combination with the standard-of-care treatments, nintedanib (B1663095) and pirfenidone, in patients with mild to moderate IPF.[9][10]
Key Findings:
-
Safety: Fezagepras was generally well-tolerated alone and in combination with nintedanib or pirfenidone.[9][10] The most common side effect was diarrhea.[5][11]
-
Efficacy:
-
Forced Vital Capacity (FVC), a measure of lung function, remained stable from baseline to week 12 in patients receiving Fezagepras alone or in combination with nintedanib.[9][10]
-
A statistically significant reduction in FVC was observed in the group receiving Fezagepras in combination with pirfenidone, suggesting a drug-drug interaction.[9][10] Pharmacokinetic analysis revealed that Fezagepras degraded faster when administered with pirfenidone.[5]
-
-
Biomarkers: Treatment with Fezagepras for 12 weeks led to a significant increase in the levels of anti-fibrotic biomarkers such as IL-9 and IL-7.[4]
| Treatment Group | Number of Patients | Mean Change in FVC (% predicted) at 12 Weeks | Mean Change in FVC (mL) at 12 Weeks |
| Fezagepras Alone | 9 | -1.11% | -12.2 mL |
| Fezagepras + Nintedanib | 16 | +0.06% | +1.87 mL |
| Fezagepras + Pirfenidone | 16 | -2.69% (p=0.0240) | -102 mL (p=0.0124) |
Data from the Phase 2 clinical trial in IPF patients.[8]
Alström Syndrome
In a Phase 2 trial involving patients with Alström syndrome, a rare genetic disorder characterized by multi-organ fibrosis, Fezagepras demonstrated clinical benefits.[12] Interim data showed a reduction in cardiac fibrosis and an improvement in liver stiffness as measured by FibroScan.[12]
Discontinuation of Development
Despite the promising early-phase data, the clinical development of Fezagepras for IPF was halted in June 2021.[5] This decision was based on an analysis of interim pharmacokinetic data from a multiple-ascending dose study which evaluated higher doses (1200 mg to 2400 mg).[13][14] Subsequently, in July 2022, Liminal BioSciences announced the discontinuation of all development for Fezagepras. This was due to results from a Phase 1a trial which showed it was significantly inferior to Sodium Phenylbutyrate as a nitrogen scavenger, an alternative potential indication that was being explored.[15] It is important to note that these decisions were not based on safety concerns.[5][15]
Conclusion
This compound (PBI-4050) represents a well-characterized investigational drug with a novel dual-targeting mechanism of action. Its anti-fibrotic and anti-inflammatory properties have been demonstrated in a range of preclinical models. While clinical trials in IPF and Alström syndrome showed encouraging signs of efficacy and a good safety profile at an 800mg daily dose, challenges with its pharmacokinetic profile at higher doses and a lack of superiority in a different therapeutic context ultimately led to the cessation of its development. The journey of Fezagepras provides valuable insights for the scientific community, highlighting the complexities of translating preclinical findings into viable therapies and the rigorous evaluation process that investigational drugs undergo. The data and methodologies from its extensive research program remain a valuable resource for the ongoing development of new treatments for fibrotic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Prometic Announces Publication of PBI-4050's Novel Antifibrotic Mechanism of Action in American Journal of Pathology [prnewswire.com]
- 4. Prometic presents new clinical data on PBI-4050 for the treatment of idiopathic pulmonary fibrosis [newswire.ca]
- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 6. PBI-4050 reduces pulmonary hypertension, lung fibrosis, and right ventricular dysfunction in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 8. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hcplive.com [hcplive.com]
- 12. hcplive.com [hcplive.com]
- 13. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. Liminal BioSciences Announces Discontinuation of Fezagepras Development | LMNL Stock News [stocktitan.net]
Cross-validation of Fezagepras sodium's effects in different fibrosis models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fezagepras Sodium's Performance in Preclinical and Clinical Fibrosis Models.
This compound (formerly PBI-4050) is an investigational small molecule drug that has been evaluated for its anti-fibrotic and anti-inflammatory properties across a range of fibrotic conditions. Developed by Liminal BioSciences, fezagepras garnered interest for its novel mechanism of action. However, its clinical development for idiopathic pulmonary fibrosis (IPF) was halted in June 2021 due to unfavorable pharmacokinetic data.[1] This guide provides a comprehensive comparison of fezagepras's effects in different preclinical fibrosis models and summarizes its clinical findings, placing its performance in context with established anti-fibrotic therapies.
Mechanism of Action: A Dual-Receptor Approach
Fezagepras exhibits a unique mechanism, acting as an agonist for G protein-coupled receptor 40 (GPR40) and an antagonist or inverse agonist for GPR84.[2] Both receptors are involved in metabolic and inflammatory signaling. The activation of the protective GPR40 pathway, coupled with the inhibition of the pro-inflammatory and pro-fibrotic GPR84 pathway, is believed to underpin its therapeutic effects. Additionally, fezagepras has been shown to modulate Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of fatty acid metabolism with known anti-fibrotic effects. This multi-targeted approach ultimately interferes with key pro-fibrotic signaling cascades, most notably by inhibiting the Transforming Growth Factor-beta (TGF-β) pathway, a central driver in the pathogenesis of fibrosis.[3][4][5][6][7]
Comparative Performance in Preclinical Fibrosis Models
Fezagepras has been evaluated in various animal models of organ fibrosis, demonstrating efficacy in the lung, kidney, and liver. The following tables summarize the available quantitative data and compare it with the standard-of-care anti-fibrotic drugs, pirfenidone (B1678446) and nintedanib (B1663095).
Pulmonary Fibrosis
The most common preclinical model for idiopathic pulmonary fibrosis (IPF) involves inducing lung injury with bleomycin (B88199).
Table 1: Comparison in Bleomycin-Induced Murine Lung Fibrosis Model
| Compound | Dosage | Key Findings | Reference |
| Fezagepras | 200 mg/kg | 47% reduction in histological lesion score.[8][9] Reduced lung mRNA expression of TNF-α, IL-6, and MCP-1.[10] | [8][9][10] |
| Pirfenidone | Varies | Attenuates fibrosis by inhibiting the TGF-β and JAK2 signaling pathways. | [11] |
| Nintedanib | Varies | Reduces fibrosis and inflammation by inhibiting multiple tyrosine kinase receptors (VEGFR, FGFR, PDGFR). | [11] |
Kidney Fibrosis
Fezagepras has shown significant efficacy in models of diabetic nephropathy, a common cause of chronic kidney disease and fibrosis.
Table 2: Comparison in Murine Models of Diabetic Nephropathy (db/db and eNOS-/- db/db mice)
| Compound | Key Findings | Reference |
| Fezagepras | Protected against the progression of diabetic nephropathy (reduced glomerular injury and albuminuria).[12] Inhibited macrophage infiltration, oxidative stress, and TGF-β-mediated fibrotic pathways.[12] | [12] |
| Pirfenidone | Alleviated tubulointerstitial fibrosis and reduced 24h urinary albumin.[13] Inhibited TGF-β production and signaling in mesangial cells.[2] | [2][13] |
| Nintedanib | Data in this specific model is less prevalent, but generally, it has been shown to reduce fibrosis in other models of kidney disease. | N/A |
Liver and Cardiac Fibrosis
Table 3: Performance in Alström Syndrome (Phase 2 Clinical Trial)
| Organ | Metric | Key Findings | Reference |
| Heart | Cardiac MRI | Statistically significant reduction in cardiac fibrosis observed in each patient after initiating treatment (p<0.001). | [17] |
| Liver | FibroScan | Statistically significant improvement in liver stiffness . FibroScan score was reduced or stabilized in 9 out of 10 patients treated for 36 weeks or more. | [17] |
Clinical Trial Performance in Idiopathic Pulmonary Fibrosis (IPF)
A Phase 2 open-label study (NCT02538536) evaluated the safety and efficacy of 800 mg fezagepras daily for 12 weeks in patients with mild to moderate IPF, both as a monotherapy and in combination with standard treatments.
Table 4: Summary of Phase 2 IPF Clinical Trial Results
| Treatment Group | Change in Forced Vital Capacity (FVC) | Pharmacokinetics (PK) | Key Takeaway | Reference |
| Fezagepras alone | Stable FVC (no significant decline) | Favorable PK profile | Showed potential in preventing lung function decline. | [8][9][18] |
| Fezagepras + Nintedanib | Stable FVC (no significant decline) | PK profile similar to monotherapy | Appeared to be a safe and potentially effective combination. | [8][9][18] |
| Fezagepras + Pirfenidone | Statistically significant decline in FVC | Reduced absorption and faster metabolization of fezagepras | Suggests a negative drug-drug interaction. | [8][9][18] |
Despite some encouraging results, particularly in combination with nintedanib, the clinical development for IPF was ultimately halted. The decision was based on interim data from a subsequent Phase 1 multiple-ascending dose trial which revealed a challenging pharmacokinetic profile for achieving higher exposures.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the key preclinical models discussed.
Bleomycin-Induced Pulmonary Fibrosis
This is a widely used model to screen for potential IPF therapies.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 0.025 U) is administered on Day 0 to induce lung injury and subsequent fibrosis.
-
Treatment Protocol: Fezagepras (e.g., 200 mg/kg) or a vehicle control is administered orally, typically starting 7 days after bleomycin instillation (therapeutic protocol) and continuing for a period of 14-21 days.
-
Endpoint Analysis: On the final day, animals are euthanized. Lungs are harvested for histological analysis (e.g., Ashcroft scoring for fibrosis severity, Masson's trichrome staining for collagen), and biochemical assays (e.g., hydroxyproline (B1673980) content to quantify collagen). Serum and lung tissue can be collected for biomarker analysis (e.g., qPCR for inflammatory and fibrotic genes).
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This model is standard for studying hepatotoxicity and subsequent liver fibrosis.
-
Animal Model: BALB/c or C57BL/6 mice.
-
Induction of Fibrosis: CCl4, typically diluted in corn oil or olive oil, is administered via intraperitoneal injection, usually twice a week for a period of 4-8 weeks.
-
Treatment Protocol: Fezagepras or comparator drugs are administered orally on a daily basis, either concurrently with CCl4 induction (preventative model) or after a period of CCl4 administration to establish fibrosis (therapeutic model).
-
Endpoint Analysis: At the end of the study, liver tissue is collected for histological analysis (Sirius Red staining for collagen, immunohistochemistry for α-SMA to identify activated stellate cells) and gene expression analysis (e.g., for TGF-β, collagen type I).
Conclusion
This compound demonstrated considerable promise as an anti-fibrotic agent in a variety of preclinical models, targeting multiple organs through a novel mechanism of action involving GPR40 and GPR84. Its ability to reduce fibrosis in lung and kidney models, and particularly the encouraging clinical data showing a regression of cardiac fibrosis in patients with Alström syndrome, highlighted its potential.
However, the journey of fezagepras also underscores the challenges of drug development. While effective in preclinical settings and in a rare disease clinical model, unfavorable pharmacokinetic properties at higher doses and a negative interaction with pirfenidone led to the cessation of its development for the more widespread indication of IPF. The cross-validation of its effects provides valuable insights for the scientific community, reinforcing the importance of the GPR40/GPR84 axis as a therapeutic target and serving as a case study on the critical role of pharmacokinetics in translating preclinical efficacy to clinical success.
References
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. Pirfenidone Is Renoprotective in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the TGF-β/Smads signaling pathway attenuates pulmonary fibrosis and induces anti-proliferative effect on synovial fibroblasts in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pliantrx.com [pliantrx.com]
- 8. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Pirfenidone and nintedanib attenuate pulmonary fibrosis in mice by inhibiting the expression of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prometic Reports Positive Clinical Data From Ongoing PBI-4050 Study in Alström Syndrome Patients - BioSpace [biospace.com]
- 13. Effects of pirfenidone on renal fibrosis in mice with diabetic nephropathy and its mechanisms [cjn.org.cn]
- 14. hcplive.com [hcplive.com]
- 15. Prometic to Initiate PBI-4050 Pivotal Phase 3 Clinical Trial in Alström Syndrome [prnewswire.com]
- 16. hcplive.com [hcplive.com]
- 17. hcplive.com [hcplive.com]
- 18. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
A Comparative Analysis of Fezagepras Sodium and Sodium Phenylbutyrate for Metabolic Disease
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of fezagepras sodium and sodium phenylbutyrate, two molecules investigated for their roles in metabolic diseases. This analysis is based on available preclinical and clinical data, with a focus on their distinct mechanisms of action and comparative efficacy, particularly concerning their nitrogen-scavenging capabilities.
The development of this compound (formerly PBI-4050) was discontinued (B1498344) after a head-to-head clinical trial revealed its nitrogen-scavenging capacity to be significantly inferior to that of sodium phenylbutyrate.[1][2][3] This guide will delve into the scientific basis for this outcome by comparing the distinct pharmacological profiles of these two compounds.
Executive Summary
| Feature | This compound | Sodium Phenylbutyrate |
| Primary Mechanism | GPR40 agonist, GPR84 antagonist/inverse agonist | Ammonia (B1221849) Scavenger, Histone Deacetylase (HDAC) Inhibitor |
| Nitrogen Scavenging | Conjugates with glutamine | Prodrug converted to phenylacetate, which conjugates with glutamine |
| Clinical Status | Development Discontinued | Approved for Urea (B33335) Cycle Disorders |
| Comparative Efficacy | Significantly inferior to sodium phenylbutyrate as a nitrogen scavenger[1][2][3] | Established efficacy in reducing ammonia levels |
Mechanism of Action
The two compounds were developed based on fundamentally different primary mechanisms of action.
Sodium Phenylbutyrate: A Pro-Drug with a Dual Mechanism.
Sodium phenylbutyrate is a well-established therapeutic agent, primarily for urea cycle disorders (UCDs), where it functions as an ammonia scavenger.[4][5] It is a pro-drug that is rapidly converted to its active metabolite, phenylacetate. Phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is then excreted in the urine. This process provides an alternative pathway for the disposal of nitrogenous waste, thereby reducing elevated ammonia levels in the blood.[5][6]
Beyond its role in nitrogen scavenging, sodium phenylbutyrate is also a histone deacetylase (HDAC) inhibitor.[4][7] By inhibiting HDACs, it can alter gene expression, which is the basis for its investigation in other conditions such as certain cancers and hemoglobinopathies.[4][7][8]
This compound: A G-Protein Coupled Receptor (GPCR) Modulator.
Fezagepras was initially developed as a modulator of G-protein coupled receptors, specifically as an agonist for GPR40 and an antagonist or inverse agonist for GPR84.[9] These receptors are involved in metabolic and inflammatory pathways. GPR40 agonism has been explored as a therapeutic strategy for type 2 diabetes due to its role in stimulating glucose-dependent insulin (B600854) secretion.[10][11][12] Conversely, GPR84 is implicated in inflammatory processes, and its antagonism is being investigated for various inflammatory and fibrotic diseases.[9][13]
Later in its development, it was discovered that fezagepras also possesses nitrogen-scavenging properties, as its primary metabolite is a glutamine conjugate.[14] This led to the hypothesis that it could be beneficial for disorders characterized by hyperammonemia, prompting a direct comparison with sodium phenylbutyrate.
Head-to-Head Clinical Comparison (NCT05349435)
A Phase 1a, single ascending dose (SAD), randomized, open-label, crossover clinical trial was designed to directly compare the safety, tolerability, and pharmacokinetics of fezagepras with sodium phenylbutyrate in healthy volunteers, with a focus on their nitrogen-scavenging capabilities.[14][15]
Experimental Protocol (Based on Planned Design)
-
Study Design: Phase 1a, single ascending dose, randomized, open-label, crossover.
-
Participants: Healthy adult volunteers.
-
Interventions: Single ascending doses of this compound compared to sodium phenylbutyrate.
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures: Pharmacokinetic profiles of both compounds and their metabolites, including measures of nitrogen scavenging.
While the complete, detailed protocol with specific dosing and analytical methods has not been publicly released, the study's primary objective was a direct comparison of the two drugs' ability to act as nitrogen scavengers.
Results and Clinical Outcome
In July 2022, Liminal BioSciences announced the discontinuation of the fezagepras development program.[1][2][3] The decision was based on the results from the Phase 1a SAD trial, which demonstrated that fezagepras was significantly inferior to sodium phenylbutyrate as a nitrogen scavenger .[1][2][3] The company stated that this decision was not based on any safety concerns.[1][2]
Preclinical and Clinical Data for Sodium Phenylbutyrate in Metabolic Disease
Numerous studies have established the efficacy of sodium phenylbutyrate in reducing ammonia levels in patients with UCDs.[5][16] For instance, in a study comparing glycerol (B35011) phenylbutyrate (a pro-drug of phenylbutyrate) to sodium phenylbutyrate in adult UCD patients, sodium phenylbutyrate demonstrated effective control of ammonia levels.[5][6]
Furthermore, the HDAC inhibitory activity of sodium phenylbutyrate has been investigated in the context of metabolic diseases beyond UCDs. Studies have explored its potential to alleviate lipid-induced insulin resistance and β-cell dysfunction, suggesting a role in mitigating endoplasmic reticulum stress.[17]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the comparative workflow, the following diagrams are provided.
References
- 1. Liminal BioSciences Announces Discontinuation of Fezagepras Development [prnewswire.com]
- 2. biopharmaapac.com [biopharmaapac.com]
- 3. financialexpress.com [financialexpress.com]
- 4. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. providence.elsevierpure.com [providence.elsevierpure.com]
- 6. Phase 2 Comparison of A Novel Ammonia Scavenging Agent With Sodium Phenylbutyrate In Patients With Urea Cycle Disorders: Safety, Pharmacokinetics And Ammonia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and experimental applications of sodium phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modifying histones to tame cancer: clinical development of sodium phenylbutyrate and other histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid mimetic PBI-4547 restores metabolic homeostasis via GPR84 in mice with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. GPR40 Deficiency Worsens Metabolic Syndrome-Associated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. A Healthy Volunteer Study to Compare Fezagepras (PBI-4050) With Sodium Phenylbutyrate [ctv.veeva.com]
- 16. Ammonia control in children with urea cycle disorders (UCDs); phase 2 comparison of sodium phenylbutyrate and glycerol phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sodium Phenylbutyrate, a Drug With Known Capacity to Reduce Endoplasmic Reticulum Stress, Partially Alleviates Lipid-Induced Insulin Resistance and β-Cell Dysfunction in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Anti-Proliferative Effects of Fezagepras Sodium: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the anti-proliferative action of Fezagepras sodium (also known as PBI-4050) with alternative anti-fibrotic agents. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols for replication, and visualizes the underlying signaling pathways to facilitate further investigation into novel anti-fibrotic therapies.
Executive Summary
This compound has demonstrated notable anti-proliferative effects on activated human hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. Published findings indicate that this compound inhibits the proliferation of transforming growth factor-beta (TGF-β)-activated HSCs and induces cell cycle arrest at the G0/G1 phase.[1] This action is mediated through the modulation of intracellular ATP levels and the subsequent activation of the LKB1/AMPK/mTOR signaling pathway. This guide compares these findings with the anti-proliferative effects of other known anti-fibrotic agents—Pirfenidone (B1678446), Sorafenib (B1663141), and Selonsertib—providing available quantitative data and detailed methodologies to aid in the replication and extension of these pivotal studies.
Comparative Anti-Proliferative Action on Hepatic Stellate Cells
The following table summarizes the available quantitative data on the anti-proliferative effects of this compound and selected alternative drugs on hepatic stellate cells. Direct comparison is subject to variations in experimental conditions across different studies.
| Drug | Cell Line | Method | Concentration | Effect | Reference |
| This compound (PBI-4050) | Human Hepatic Stellate Cells | Cell Proliferation Assay | 250 µM, 500 µM | Dose-dependent inhibition of TGF-β-activated proliferation; Cell cycle arrest at G0/G1 phase. | [1] |
| Pirfenidone | Rat Hepatic Stellate Cells (HSC-T6) | CCK-8 Assay | 10 µM, 100 µM | Significant dose-dependent inhibition of proliferation. | [2][3] |
| Rat Hepatic Stellate Cells | BrdU Incorporation | 1 µM - 1000 µM | Inhibition of PDGF-induced proliferation, maximal effect at 1000 µM. | [4][5] | |
| Sorafenib | Human Hepatic Stellate Cells (LX2) | MTT Assay | Dose- and time-dependent | Inhibition of cell viability. | [6] |
| Human Hepatocellular Carcinoma (HepG2, HuH-7) | MTT Assay | ~6 µmol/L (IC50 at 48h) | Inhibition of proliferation. | [7][8] | |
| Selonsertib | Human Whole Blood | CXCL1 Assay | 56 ng/mL (EC50) | Pharmacodynamic activity. | [9] |
Experimental Protocols
To facilitate the replication of these findings, detailed protocols for key in vitro experiments are provided below.
Hepatic Stellate Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
Human hepatic stellate cell line (e.g., LX-2) or primary human HSCs
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HSCs in a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium and incubate overnight at 37°C, 5% CO2.
-
Starvation and Activation: Replace the medium with a serum-free medium for 24 hours to synchronize the cells. Subsequently, treat the cells with 10 ng/mL of TGF-β1 to induce activation and proliferation.
-
Drug Treatment: Concurrently with TGF-β1 treatment, add varying concentrations of this compound or alternative compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[10][11]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570-590 nm using a microplate reader.[12]
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution of HSCs following drug treatment.
Materials:
-
HSCs treated as described in the proliferation assay
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated HSCs by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.[13][14]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 5-10 minutes at room temperature in the dark.[13][14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.[15] The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Hepatic Stellate Cells
This compound exerts its anti-proliferative effect by modulating the LKB1/AMPK/mTOR signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed signaling pathway of this compound in HSCs.
Experimental Workflow for Assessing Anti-Proliferative Effects
The following diagram outlines the general workflow for investigating the anti-proliferative effects of test compounds on hepatic stellate cells.
Caption: General workflow for in vitro anti-proliferation studies.
References
- 1. PBI-4050 Reduces Stellate Cell Activation and Liver Fibrosis through Modulation of Intracellular ATP Levels and the Liver Kinase B1/AMP-Activated Protein Kinase/Mammalian Target of Rapamycin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Effect of pirfenidone on rat hepatic stellate cell proliferation and collagen production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sorafenib inhibition of hepatic stellate cell proliferation in tumor microenvironment of hepatocellular carcinoma: a study of the sorafenib mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Safety, and Tolerability of Selonsertib, an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor, Following First-in-Human Single and Multiple Ascending Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. vet.cornell.edu [vet.cornell.edu]
Safety Operating Guide
Proper Disposal of Fezagepras Sodium: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Fezagepras Sodium
This compound, an investigational drug component, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to minimize risks and comply with regulations.
Immediate Safety and Handling Precautions
This compound is known to cause skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves are mandatory. Always inspect gloves for integrity before use[2].
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact[1].
-
Lab Coat: A lab coat should be worn to protect from skin exposure[1].
In the event of exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1].
-
Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1].
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste in accordance with local, state, and federal regulations[1][2][3]. Under no circumstances should this compound be disposed of down the drain [2][4].
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste[4].
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions. Do not mix with incompatible wastes such as strong acids or bases[5][6][7].
2. Waste Collection and Container Management:
-
Use a designated, leak-proof, and chemically compatible waste container. The original container is often a suitable choice for unused product[4].
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any solvents used[5][8][9].
-
Keep the waste container securely closed except when adding waste[2][4][9].
3. Waste Storage (Satellite Accumulation Area):
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel[2][3][8].
-
Ensure the SAA is away from general laboratory traffic and areas where accidental spills could spread.
4. Arranging for Final Disposal:
-
Once the waste container is full, or in accordance with institutional timelines, arrange for its removal by a licensed hazardous waste disposal company[5][8].
-
Your institution's Environmental Health and Safety (EHS) department will typically manage the pickup and disposal process[2][3].
Quantitative Data for Waste Management
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary based on local regulations.
| Parameter | Limit | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [2][3] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [3] |
| Laboratory Waste Accumulation Time Limit | Up to 9 months | [9] |
Experimental Protocols
There are no publicly available, validated protocols for the chemical neutralization or deactivation of this compound. Therefore, the recommended disposal method is through incineration by a licensed hazardous waste management facility[8][10]. This ensures the complete destruction of the compound, preventing its release into the environment.
Disposal Workflow Visualization
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. odu.edu [odu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling Fezagepras sodium
Essential Safety and Handling Guide for Fezagepras Sodium
This compound is an investigational compound used in laboratory research.[1] Adherence to strict safety protocols is crucial to mitigate risks and ensure a safe laboratory environment for all personnel. This guide provides comprehensive, step-by-step procedures for the safe handling, emergency management, and disposal of this compound.
Hazard Identification
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H373: May cause damage to organs through prolonged or repeated exposure.[2]
A "Warning" signal word is associated with this compound.[2]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent exposure.[2] The level of PPE may vary depending on the specific task being performed.
| Task | Required Personal Protective Equipment |
| Routine Handling (e.g., weighing, preparing solutions) | Double gloves (chemotherapy-rated), disposable gown, safety glasses with side shields or goggles, and a face shield if there is a splash hazard.[2][3][4] |
| Spill Cleanup | Two pairs of chemotherapy gloves, a disposable gown, safety goggles, a face shield, and a fit-tested NIOSH-certified N95 or N100 respirator if airborne powder or aerosol generation is possible.[5] |
| Waste Disposal | Double gloves (chemotherapy-rated), disposable gown, and safety glasses.[3] |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[6]
Preparation and Weighing:
-
Ensure the chemical fume hood is operational.
-
Don the appropriate PPE as outlined in the table above.
-
Handle the solid compound carefully to avoid generating dust.
-
If weighing the powder, do so on a tared weigh paper or in a container within the fume hood.
Solution Preparation:
-
Slowly add the weighed this compound to the desired solvent.
-
Ensure the container is appropriately sized to prevent splashing.
-
Cap and mix the solution gently until the compound is fully dissolved.
Post-Handling:
-
Decontaminate all surfaces and equipment used.
-
Carefully doff PPE, removing gloves last, to avoid contaminating skin.
-
Wash hands thoroughly with soap and water after removing PPE.[3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Exposure Type | Immediate First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][7] |
| Skin Contact | Remove contaminated clothing immediately.[2] Wash the affected skin area thoroughly with soap and plenty of water.[2][7] Seek medical attention.[2] |
| Inhalation | Move the individual to fresh air immediately.[2] If breathing is difficult, provide respiratory support.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Wash out the mouth with water.[2] Seek immediate medical attention.[2] |
Spill Management:
-
Evacuate the immediate area and alert others.
-
Don the appropriate PPE for spill cleanup.
-
Cover the spill with an absorbent material to prevent spreading.
-
Carefully collect the absorbed material and spilled powder into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.[8]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[2]
Procedure:
-
Collect all waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste protocol.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
Workflow for Safe Handling of this compound
References
- 1. abmole.com [abmole.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. pogo.ca [pogo.ca]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. ehs.stonybrook.edu [ehs.stonybrook.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
